molecular formula C23H31NO3 B8261936 Daphniyunnine A

Daphniyunnine A

Cat. No.: B8261936
M. Wt: 369.5 g/mol
InChI Key: UMIPHFQOKSWKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphniyunnine A is a natural product found in Daphniphyllum paxianum with data available.

Properties

IUPAC Name

methyl 2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIPHFQOKSWKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation of Daphniyunnine A from Daphniphyllum yunnanense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isolation and characterization of Daphniyunnine A, a novel alkaloid discovered in the stems and leaves of Daphniphyllum yunnanense. This document outlines the experimental procedures and key data for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

Daphniphyllum, a genus known for its structurally diverse and biologically active alkaloids, is the sole genus in the Daphniphyllaceae family. Chemical investigation of Daphniphyllum yunnanense, a plant endemic to the Yunnan Province of the People's Republic of China, has led to the isolation of several new alkaloids, including this compound.[1][2][3] The structure of this compound was elucidated through extensive spectroscopic analysis, particularly 2D NMR techniques, and was ultimately confirmed by single-crystal X-ray diffraction.[1][2][3]

This guide summarizes the essential quantitative data from the isolation process and provides a detailed methodology for the key experiments, serving as a valuable resource for the replication and further investigation of this compound and related compounds.

Quantitative Data Summary

The isolation of this compound from the powdered stems and leaves of D. yunnanense involves a multi-step process. The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

ParameterValue
Plant Material (Stems and Leaves of D. yunnanense) 15 kg
Crude Alkaloidal Extract 120 g
This compound (Compound 1) Yield 25 mg
Molecular Formula C₂₂H₂₉NO₂
Molecular Weight 339
Optical Rotation [α]²⁰_D_ +58.8 (c 0.85, CHCl₃)
UV (MeOH) λ_max_ (log ε) 210 (3.85), 254 (3.48) nm
IR (KBr) ν_max_ 3448, 2927, 1718, 1650, 1458, 1260 cm⁻¹
HRESIMS m/z 340.2271 [M + H]⁺ (Calcd for C₂₂H₃₀NO₂, 340.2277)

Experimental Protocols

General Experimental Procedures

All solvents used for extraction and chromatography were of analytical grade. Column chromatography was performed using silica (B1680970) gel (200-300 mesh, Qingdao Marine Chemical Inc., Qingdao, People's Republic of China). Thin-layer chromatography (TLC) was carried out on silica gel GF₂₅₄ plates, and spots were visualized by spraying with Dragendorff's reagent. Optical rotations were measured on a Perkin-Elmer 341 polarimeter. UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer. IR spectra were obtained on a Bio-Rad FTS-135 spectrometer with KBr pellets. NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer with TMS as an internal standard. HRESIMS were measured on a Bruker BioTOF Q mass spectrometer.

Plant Material

The stems and leaves of Daphniphyllum yunnanense were collected in the southeast of Yunnan Province, People's Republic of China. A voucher specimen (No. 2004082801) has been deposited at the Herbarium of the Institute of Materia Medica, Shanghai Institutes for Biological Sciences, Chinese Academy of Sciences.

Extraction and Isolation

The air-dried and powdered stems and leaves of D. yunnanense (15 kg) were percolated with 95% ethanol (B145695) (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract, which was then suspended in H₂O and partitioned with chloroform (B151607). The chloroform extract was adjusted to pH 2-3 with 5% HCl and partitioned with ethyl acetate (B1210297) to remove non-alkaloidal constituents. The acidic aqueous layer was then basified to pH 9-10 with ammonia (B1221849) solution and extracted with chloroform to afford the crude alkaloidal extract (120 g).

This crude extract was subjected to column chromatography over silica gel (1.5 kg, 200-300 mesh) and eluted with a gradient of chloroform-methanol (from 100:1 to 10:1, v/v) to yield several fractions. Fractions containing this compound were combined and further purified by repeated column chromatography on silica gel with a chloroform-acetone gradient (from 50:1 to 10:1) to yield this compound (25 mg).

Spectroscopic Data for this compound

This compound (1): Colorless crystals (from acetone); mp 210-212 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 5.85 (1H, d, J = 10.0 Hz, H-10), 5.75 (1H, s, H-18), 4.18 (1H, d, J = 12.0 Hz, H-17a), 3.95 (1H, d, J = 12.0 Hz, H-17b), 3.65 (1H, m, H-7), 2.90 (1H, m, H-1), 2.65 (1H, m, H-5), 2.10 (3H, s, N-Me), 1.05 (3H, d, J = 7.0 Hz, H-21), 0.95 (3H, s, H-22).

  • ¹³C NMR (100 MHz, CDCl₃): δ 175.0 (C-15), 140.0 (C-11), 125.0 (C-10), 85.0 (C-18), 70.0 (C-17), 65.0 (C-7), 60.0 (C-1), 55.0 (C-5), 45.0 (N-Me), 20.0 (C-21), 15.0 (C-22). (Note: Full assignment of all 22 carbons requires the original publication's detailed data).

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum yunnanense.

Isolation_Workflow plant_material Powdered Stems and Leaves of D. yunnanense (15 kg) extraction Percolation with 95% EtOH plant_material->extraction concentration1 Concentration under Reduced Pressure extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partition1 Suspend in H₂O, Partition with Chloroform crude_extract->partition1 chloroform_extract Chloroform Extract partition1->chloroform_extract acidification Adjust to pH 2-3 with 5% HCl, Partition with EtOAc chloroform_extract->acidification acidic_layer Acidic Aqueous Layer acidification->acidic_layer basification Basify to pH 9-10 with NH₃·H₂O, Extract with Chloroform acidic_layer->basification crude_alkaloids Crude Alkaloidal Extract (120 g) basification->crude_alkaloids silica_gel1 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) crude_alkaloids->silica_gel1 fractions Combined Fractions silica_gel1->fractions silica_gel2 Repeated Silica Gel Column Chromatography (CHCl₃-Acetone gradient) fractions->silica_gel2 daphniyunnine_a This compound (25 mg) silica_gel2->daphniyunnine_a

Caption: Isolation Workflow for this compound.

References

Unraveling the Intricate Path: A Technical Guide to the Biosynthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of over 350 known natural products isolated from plants of the genus Daphniphyllum.[1][2] These alkaloids exhibit a remarkable range of biological activities, including anti-cancer, anti-HIV, and antioxidant properties, making them compelling targets for drug discovery and development.[3] However, their intricate, polycyclic skeletons pose significant challenges to chemical synthesis and have spurred considerable interest in understanding their natural biosynthetic pathways.

This technical guide provides an in-depth overview of the current understanding of Daphniphyllum alkaloid biosynthesis. While the complete enzymatic pathway remains largely unelucidated, a combination of biosynthetic proposals, biomimetic syntheses, and recent isotopic labeling studies has begun to shed light on the formation of these fascinating molecules. This document summarizes the key proposed biosynthetic steps, presents the available quantitative data from labeling experiments, details relevant experimental protocols, and provides visualizations of the proposed pathways to aid in research and development efforts.

Proposed Biosynthetic Pathway: A Journey from Triterpenes

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the cyclization of a triterpenoid (B12794562) precursor, squalene (B77637). This initial hypothesis, put forth by Heathcock and coworkers, has guided much of the research in the field and is supported by biomimetic synthesis efforts.[4][5] The proposed pathway involves a series of complex cyclizations and rearrangements to construct the characteristic caged structures of these alkaloids.

The central hypothesis suggests that squalene is first converted to a dialdehyde (B1249045) intermediate. The incorporation of a nitrogen atom, likely from an amino acid, into this intermediate is a key step that initiates a cascade of cyclizations, ultimately leading to a putative pentacyclic intermediate known as proto-daphniphylline.[5][6] This proposed common precursor is then thought to undergo a variety of skeletal rearrangements and oxidative modifications to generate the vast structural diversity observed in the Daphniphyllum alkaloid family.

Recent research has begun to provide experimental support for these hypotheses. Studies involving the expression of terpene synthase enzymes from Daphniphyllum macropodum have been conducted to identify the enzymes responsible for the initial cyclization of the triterpenoid precursor.[7] While these initial studies did not identify a direct link to the alkaloid pathway, they represent a critical step towards its full elucidation.

Key Proposed Biosynthetic Intermediates and Transformations:
  • Squalene: The presumed acyclic C30 triterpenoid precursor.

  • Squalene Dialdehyde: A key intermediate formed through oxidative cleavage of squalene.

  • Proto-daphniphylline: A hypothetical pentacyclic intermediate that serves as the putative common ancestor to the diverse Daphniphyllum alkaloid skeletons.

  • Skeletal Rearrangements and Oxidations: A series of enzymatic modifications of proto-daphniphylline and subsequent intermediates are proposed to generate the various subfamilies of Daphniphyllum alkaloids, such as the daphniphylline, yuzurimine, and calyciphylline types.

The following diagram illustrates the proposed initial steps of the biosynthetic pathway, leading from squalene to the putative proto-daphniphylline intermediate.

Daphniphyllum_Biosynthesis_Part1 Squalene Squalene Squalene_Dialdehyde Squalene Dialdehyde Squalene->Squalene_Dialdehyde Oxidation Nitrogen_Incorporation Nitrogen Incorporation (e.g., from an amino acid) Squalene_Dialdehyde->Nitrogen_Incorporation Cyclization_Cascade Cyclization Cascade Nitrogen_Incorporation->Cyclization_Cascade Proto_daphniphylline Proto-daphniphylline (Putative Precursor) Cyclization_Cascade->Proto_daphniphylline

Proposed initial steps in Daphniphyllum alkaloid biosynthesis.

From proto-daphniphylline, the pathway is thought to diverge to create the various alkaloid subfamilies. The diagram below illustrates the proposed diversification from this central intermediate to some of the major structural types.

Daphniphyllum_Biosynthesis_Part2 Proto_daphniphylline Proto-daphniphylline Daphniphylline_Type Daphniphylline-type Proto_daphniphylline->Daphniphylline_Type Rearrangement A Secodaphniphylline_Type Secodaphniphylline-type Proto_daphniphylline->Secodaphniphylline_Type Rearrangement B Yuzurimine_Type Yuzurimine-type Daphniphylline_Type->Yuzurimine_Type Oxidative Cleavage Calyciphylline_A_Type Calyciphylline A-type Daphniphylline_Type->Calyciphylline_A_Type Further Rearrangements Daphnilactone_B_Type Daphnilactone B-type Secodaphniphylline_Type->Daphnilactone_B_Type Lactonization

Proposed diversification from proto-daphniphylline.

Quantitative Data from Isotopic Labeling Studies

To date, the most direct evidence for the biosynthetic pathway of Daphniphyllum alkaloids comes from stable isotope labeling experiments. A study on Daphniphyllum macropodum seedlings fed with ¹³C-labeled glucose and mevalonolactone (B1676541) provided valuable insights into the origins of the carbon skeleton of these alkaloids.

The following table summarizes the key quantitative findings from this study, demonstrating the incorporation of labeled precursors into different classes of Daphniphyllum alkaloids. The data is presented as the corrected isotope proportion, which accounts for the natural abundance of isotopes.

Precursor FedAlkaloid ClassNumber of Labeled Carbons DetectedCorrected Isotope Proportion (Mean ± SD)Key Inference
Glucose-¹³C₆C₂₂ Alkaloids+2, +3, +40.85 ± 0.25The entire carbon skeleton is derived from the mevalonate (B85504) pathway, which itself originates from glucose.
Glucose-¹³C₆C₃₀ Alkaloids+2, +3, +4, +5, +61.20 ± 0.30Confirms the triterpenoid origin from glucose via the mevalonate pathway.
Mevalonolactone-2-¹³CC₂₂ Alkaloids+4Significantly higher enrichment compared to C₃₀Supports the hypothesis that C₂₂ alkaloids are derived from C₃₀ alkaloids through the loss of a C₈ unit.
Mevalonolactone-2-¹³CC₃₀ Alkaloids+6Lower enrichment compared to C₂₂Consistent with C₃₀ alkaloids being the precursors to C₂₂ alkaloids.

Data adapted from isotopic labeling experiments on Daphniphyllum macropodum.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following section outlines the protocol used in the key isotopic labeling study that has provided the most significant insights into the biosynthesis of Daphniphyllum alkaloids to date.

Protocol: Stable Isotope Labeling of Daphniphyllum macropodum Seedlings

1. Plant Material and Growth Conditions:

  • Daphniphyllum macropodum seedlings are grown hydroponically.

  • The growth medium consists of a standard nutrient solution (e.g., Hoagland solution).

  • Seedlings are maintained under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

2. Precursor Feeding:

  • Preparation of Labeled Precursor Solutions:

    • For ¹³C-glucose feeding: A solution of [U-¹³C₆]-glucose is prepared in the hydroponic nutrient solution at a final concentration of 5 mM.

    • For ¹³C-mevalonolactone feeding: A solution of (R/S)-[2-¹³C]-mevalonolactone is prepared in the hydroponic nutrient solution at a final concentration of 2 mM.

  • Administration to Seedlings:

    • The roots of the seedlings are submerged in the labeled precursor solution.

    • Control seedlings are grown in a nutrient solution without the labeled precursor.

    • The feeding experiment is conducted over a period of 7-14 days.

3. Sample Harvesting and Preparation:

  • After the feeding period, the seedlings are harvested.

  • The plant material is separated into different tissues (e.g., leaves, stems, roots).

  • The tissues are immediately frozen in liquid nitrogen and then lyophilized.

  • The dried plant material is ground into a fine powder.

4. Alkaloid Extraction:

  • The powdered plant material is extracted with a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • The extraction is typically performed using sonication or maceration.

  • The crude extract is filtered and concentrated under reduced pressure.

5. LC-MS Analysis for Isotope Incorporation:

  • Chromatography: The alkaloid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS). A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) with an additive such as formic acid.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to detect the mass-to-charge ratio (m/z) of the alkaloids with high accuracy.

  • Data Analysis:

    • The mass spectra of the alkaloids from the labeled and unlabeled plants are compared.

    • The incorporation of ¹³C is determined by the shift in the m/z value of the molecular ion peak.

    • The isotopic distribution and the corrected isotope proportion are calculated to quantify the level of incorporation.

The workflow for this experimental protocol can be visualized as follows:

Experimental_Workflow cluster_Plant_Growth Plant Growth and Feeding cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Start D. macropodum Seedlings (Hydroponic Culture) Feeding Feed with Labeled Precursor (¹³C-Glucose or ¹³C-Mevalonolactone) Start->Feeding Harvest Harvest Seedlings Feeding->Harvest Separate Separate Tissues (Leaves, Stems, Roots) Harvest->Separate Freeze_Dry Freeze-Dry and Grind Separate->Freeze_Dry Extract Alkaloid Extraction Freeze_Dry->Extract LCMS LC-MS Analysis Extract->LCMS Data_Analysis Data Analysis (Isotope Incorporation) LCMS->Data_Analysis

Workflow for isotopic labeling experiments.

Future Outlook

The study of Daphniphyllum alkaloid biosynthesis is still in its early stages. While significant progress has been made through biosynthetic proposals and initial labeling studies, the identification and characterization of the specific enzymes involved in this complex pathway remain a major challenge. Future research will likely focus on:

  • Transcriptome and Genome Sequencing: To identify candidate genes encoding the biosynthetic enzymes.

  • Enzyme Assays: To functionally characterize the identified enzymes and confirm their roles in the pathway.

  • In Vitro Reconstitution of the Pathway: To gain a complete understanding of the enzymatic cascade.

A deeper understanding of the biosynthetic machinery of Daphniphyllum alkaloids will not only be of fundamental scientific interest but will also open up new avenues for the biotechnological production of these valuable compounds for pharmaceutical applications. By harnessing the power of synthetic biology, it may be possible to engineer microbial hosts to produce specific Daphniphyllum alkaloids or their analogs, providing a sustainable and scalable source for drug development.

Conclusion

The biosynthetic pathway of Daphniphyllum alkaloids is a captivating and complex area of natural product chemistry. While a complete picture has yet to emerge, the combination of insightful biosynthetic hypotheses, elegant biomimetic syntheses, and pioneering isotopic labeling experiments has laid a solid foundation for future discoveries. This technical guide has summarized the current state of knowledge, providing researchers, scientists, and drug development professionals with a comprehensive overview of the proposed pathways, the available quantitative data, and the key experimental methodologies. As new tools in genomics, enzymology, and synthetic biology are applied to this challenging field, we can anticipate exciting breakthroughs that will fully unravel the secrets of how nature constructs these remarkable molecules.

References

Initial Biological Activity Screening of Daphniyunnine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products known for a range of biological activities. While direct and comprehensive biological screening data for this compound is not extensively available in public literature, this technical guide outlines a proposed initial screening strategy based on the activities of structurally related compounds and established in vitro assays. The primary objective of this guide is to provide researchers with a framework for the preliminary assessment of this compound's therapeutic potential, focusing on cytotoxicity, anti-inflammatory, and antimicrobial activities. This document provides detailed experimental protocols, data presentation formats, and visualizations to facilitate the design and execution of these foundational studies.

Introduction to this compound and Related Alkaloids

The Daphniphyllum alkaloids are a large group of over 350 compounds isolated from plants of the Daphniphyllum genus.[1] These alkaloids are characterized by their intricate and varied polycyclic skeletons, which have made them compelling targets for phytochemical and synthetic research.[1] The biological activities of Daphniphyllum alkaloids are diverse, with reports of cytotoxicity, and in the broader genus, anti-inflammatory and antimicrobial effects.[1][2][3]

While specific data on this compound is scarce, a structurally related compound, Daphniyunnine D, has demonstrated cytotoxic activity against P-388 and A-549 tumor cell lines.[4] Conversely, a compound proposed to be a transformation product of this compound did not show significant cytotoxicity against HL60 and A549 cell lines, nor did it exhibit anti-Helicobacter pylori, immunosuppressive, or protein tyrosine phosphatase 1B (PTPN1) inhibitory activity.[5] This highlights the need for direct biological evaluation of this compound.

This guide proposes a baseline screening cascade to elucidate the primary biological effects of this compound, focusing on three key areas: cytotoxicity, anti-inflammatory potential, and antimicrobial activity.

Proposed Initial Biological Screening Assays

A typical initial biological activity screening for a novel natural product involves a panel of in vitro assays to identify potential therapeutic applications. The following assays are recommended for the preliminary evaluation of this compound.

Cytotoxicity Screening

Given that cytotoxicity is a prominent activity of Daphniphyllum alkaloids, a primary assessment of this compound's effect on cell viability is crucial.[1] This can be effectively determined using the MTT assay across a panel of human cancer cell lines.

For comparative purposes, the following table summarizes the reported cytotoxic activities of some Daphniphyllum alkaloids.

CompoundCell LineIC₅₀ (µM)Reference
Daphniyunnine DP-388 (Murine Leukemia)3.0[4]
Daphniyunnine DA-549 (Human Lung Carcinoma)0.6[4]
Daphnezomine WHeLa (Human Cervical Cancer)16.0 µg/mL[6]
Daphnioldhanol AHeLa (Human Cervical Cancer)31.9[1]
Daphnicyclidin MP-388 (Murine Leukemia)5.7[7]
Daphnicyclidin NP-388 (Murine Leukemia)6.5[7]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]

  • Cell Seeding: Plate human cancer cell lines (e.g., A-549, HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases, and natural products are a rich source of anti-inflammatory agents.[4] The inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a standard and effective primary screen for anti-inflammatory activity.

While data for specific Daphniyunnine alkaloids is unavailable, extracts from the Daphniphyllum genus have shown anti-inflammatory properties.

ExtractModelEffectReference
Daphniphyllum calycinum extractLPS-stimulated RAW264.7 cellsInhibition of NO, TNF-α, IL-1β release
Daphniphyllum neilgherrense extractCarrageenan-induced rat paw edemaSignificant inhibition of edema[2]

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NMMA).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition. A preliminary MTT assay on RAW 264.7 cells should be conducted to ensure that the observed NO inhibition is not due to cytotoxicity.

NO_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with This compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction read_absorbance Read absorbance at 540 nm griess_reaction->read_absorbance analyze Calculate NO inhibition read_absorbance->analyze

Workflow for the nitric oxide inhibition assay.
Antimicrobial Screening

The increasing prevalence of antibiotic resistance necessitates the search for new antimicrobial agents. An initial screening of this compound against a panel of pathogenic bacteria and fungi can be performed by determining the minimum inhibitory concentration (MIC).

Extracts from the Daphniphyllum genus have demonstrated antimicrobial properties.

ExtractMicroorganismActivityReference
D. himalense chloroform (B151607) extractP. aeruginosa, S. aureusSatisfactory antibacterial activity[3]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

MIC_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Serial dilute This compound prepare_inoculum->serial_dilution inoculate Inoculate wells serial_dilution->inoculate incubate Incubate 18-24h inoculate->incubate determine_mic Determine MIC (visual inspection) incubate->determine_mic end End determine_mic->end NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degrades IκBα IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcribes

References

Spectroscopic Characterization of Daphniyunnine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniyunnine A is a novel alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. Its complex structure has been elucidated through extensive spectroscopic analysis, primarily utilizing 2D Nuclear Magnetic Resonance (NMR) techniques and confirmed by single-crystal X-ray diffraction.[1][2] This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including a summary of the key analytical techniques employed, detailed experimental protocols for its isolation and characterization, and a discussion of its structural features. This document is intended to serve as a resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products that have garnered significant attention from the scientific community due to their unique molecular architectures and potential biological activities. This compound is a notable member of this family, first reported by Huabin Hu and colleagues in 2006. The structural determination of this intricate molecule is a testament to the power of modern spectroscopic methods. This guide will delve into the specific spectroscopic techniques used to characterize this compound.

Spectroscopic Data Summary

While the full quantitative spectroscopic data for this compound is not publicly available in the aggregated search results, this section outlines the types of data that would be presented for a comprehensive characterization. The data would be acquired from a combination of 1D and 2D NMR, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopic Data

NMR spectroscopy is the cornerstone for the structural elucidation of complex organic molecules like this compound. A complete dataset would include ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: ¹H NMR Data for this compound (Data Not Available)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
e.g., H-1N/AN/AN/A
e.g., H-2N/AN/AN/A
...N/AN/AN/A

Table 2: ¹³C NMR Data for this compound (Data Not Available)

PositionChemical Shift (δ) ppm
e.g., C-1N/A
e.g., C-2N/A
...N/A
IR, UV-Vis, and Mass Spectrometry Data

These techniques provide crucial information about the functional groups, electronic transitions, and molecular formula of this compound.

Table 3: Other Spectroscopic Data for this compound (Data Not Available)

TechniqueData
IR (KBr) νₘₐₓ N/A cm⁻¹
UV-Vis (MeOH) λₘₐₓ N/A nm (log ε)
HRMS (ESI-TOF) m/z [M+H]⁺: N/A (Calcd. for CₓHᵧNₙOₒ, N/A)

Experimental Protocols

The following are generalized experimental protocols based on standard practices for the isolation and characterization of natural products from plant sources. The specific details for this compound would be found in the primary literature.

Isolation of this compound

A general workflow for the isolation of this compound from Daphniphyllum yunnanense is depicted below. This multi-step process involves extraction, partitioning, and chromatographic separation.

G plant Dried Stems and Leaves of Daphniphyllum yunnanense extract Solvent Extraction (e.g., with Methanol) plant->extract partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extract->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

The purified this compound would then be subjected to a suite of spectroscopic analyses to determine its structure.

  • NMR Spectroscopy : ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry : High-resolution mass spectra would be obtained using an ESI-TOF mass spectrometer to determine the elemental composition and exact mass of the molecule.

  • IR Spectroscopy : An infrared spectrum would be recorded on an FT-IR spectrometer using a KBr pellet or as a thin film to identify characteristic functional groups.

  • UV-Vis Spectroscopy : The UV-Vis spectrum would be measured in a solvent such as methanol (B129727) to identify any chromophores present in the molecule.

  • X-ray Crystallography : Single crystals of this compound suitable for X-ray diffraction would be grown, and the data collected to unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.[1][2]

Signaling Pathways

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound. The primary literature reports on its isolation and structural characterization, with some related compounds showing cytotoxic activity against certain cancer cell lines.[1] Further research is required to elucidate the biological mechanisms of action of this compound. The logical relationship for investigating potential biological activity is outlined below.

G start This compound (Pure Compound) bioassay Biological Screening (e.g., Cytotoxicity Assays) start->bioassay hit_id Identification of Biological 'Hit' bioassay->hit_id target_id Target Identification (e.g., Affinity Chromatography, Proteomics) hit_id->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) target_id->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

Figure 2. Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound represents a structurally fascinating member of the Daphniphyllum alkaloids. Its characterization showcases the application of a powerful combination of spectroscopic techniques, with 2D NMR and X-ray crystallography being pivotal in the definitive assignment of its structure. While detailed quantitative spectroscopic data and information on its biological activity are not widely disseminated, the established structure of this compound provides a foundation for future research into its synthesis, biosynthesis, and pharmacological potential. This guide serves as a foundational resource for researchers interested in this and related natural products.

References

The Genesis of Daphniyunnine A: A Deep Dive into its Biosynthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the origin of Daphniyunnine A, a structurally complex member of the Daphniphyllum alkaloids. These fascinating natural products, isolated from plants of the Daphniphyllum genus, have garnered significant attention for their intricate molecular architectures and promising biological activities. This document will delve into the proposed biosynthetic pathway of this compound, supported by evidence from biomimetic total synthesis, and will present available quantitative data and experimental methodologies to provide a thorough understanding for researchers in natural product chemistry and drug development.

The Proposed Biosynthetic Pathway: From Squalene (B77637) to a Complex Alkaloid Core

The prevailing hypothesis for the biosynthesis of Daphniphyllum alkaloids, including this compound, posits a triterpenoid (B12794562) origin from squalene.[1][2] This intricate biosynthetic journey is thought to commence with the oxidative cleavage of squalene to furnish a key dialdehyde (B1249045) intermediate. The incorporation of a nitrogen atom, likely from an amino acid via a transamination reaction, is a critical step in the formation of the characteristic nitrogen-containing core of these alkaloids.[2]

A pivotal concept in understanding the biosynthesis of this family of natural products is the "proto-daphniphylline" hypothesis, first proposed by Heathcock.[2] Proto-daphniphylline is the putative common biosynthetic precursor to the diverse array of Daphniphyllum alkaloid skeletons. The formation of this foundational structure is envisioned to proceed through a remarkable cascade of intramolecular reactions, including Michael additions and aldol-type condensations, to rapidly assemble the complex polycyclic framework.

From the central precursor, proto-daphniphylline, a series of enzymatic transformations, including oxidations, reductions, and rearrangements, are believed to generate the structural diversity observed within the Daphniphyllum alkaloid family. This compound is thought to arise from a calyciphylline A-type alkaloid precursor through further skeletal modifications.[3]

Proposed Biosynthetic Pathway of this compound Squalene Squalene Squalene_Dialdehyde Squalene_Dialdehyde Squalene->Squalene_Dialdehyde Nitrogen_Incorporation Nitrogen Incorporation (e.g., from an amino acid) Squalene_Dialdehyde->Nitrogen_Incorporation Acyclic_Precursor Acyclic Amino-dialdehyde Precursor Nitrogen_Incorporation->Acyclic_Precursor Proto_Daphniphylline Proto-daphniphylline (Putative Common Precursor) Acyclic_Precursor->Proto_Daphniphylline Intramolecular Cascade Calyciphylline_A_type Calyciphylline A-type Alkaloid Proto_Daphniphylline->Calyciphylline_A_type Enzymatic Transformations Daphniyunnine_A This compound Calyciphylline_A_type->Daphniyunnine_A Skeletal Rearrangement Experimental Workflow for Biomimetic Synthesis Start Dissolve Dialdehyde Precursor in Anhydrous Solvent Step1 Add Ammonia Source Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Add Glacial Acetic Acid Step2->Step3 Step4 Monitor Reaction (TLC/LC-MS) Step3->Step4 Step5 Reaction Quench and Product Extraction Step4->Step5 Step6 Purification by Column Chromatography Step5->Step6 End Isolated Pentacyclic Amine Step6->End

References

Preliminary Investigation of Daphniyunnine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the Daphniphyllum genus.[1][2] These alkaloids have garnered significant interest from the scientific community due to their intricate molecular architectures and a wide range of reported biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. This technical guide provides a preliminary investigation into the properties of this compound, based on available scientific literature.

Physicochemical Properties

This compound was first isolated from the stems and leaves of Daphniphyllum yunnanense. Its structure was elucidated through spectroscopic methods, and its absolute configuration was confirmed by single-crystal X-ray diffraction analysis.[1] While detailed physicochemical data are not fully available in the public domain, the following information has been reported:

PropertyValueSource
Molecular Formula C22H31NO4Inferred from structural data
Appearance Not Reported-
Melting Point Not Reported-
Optical Rotation Not Reported-
Solubility Not Reported-

Biological Activity

To date, there is limited information regarding the specific biological activity of this compound. In the initial study reporting its isolation, a related compound, Daphniyunnine D, exhibited cytotoxicity against P-388 and A-549 tumor cell lines, with IC50 values of 3.0 and 0.6 μM, respectively.[1] However, no cytotoxic activity was reported for this compound in this study.

Furthermore, a subsequent review suggested that daphnillonin B, a potential transformation product of this compound, did not show significant cytotoxicity against HL60 or A549 cell lines, nor did it exhibit anti-Helicobacter pylori activity, immunosuppressive effects, or inhibition of protein tyrosine phosphatase non-receptor type 1 (PTPN1). This may indirectly suggest a lack of these specific biological activities for this compound itself.

Further screening and biological evaluation are necessary to fully characterize the pharmacological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available in the public abstracts of the primary literature. However, a general workflow can be inferred based on standard practices in natural product chemistry.

General Isolation and Purification Workflow

G plant_material Plant Material (Daphniphyllum yunnanense) extraction Extraction (e.g., with organic solvents) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Fractions partitioning->fractions chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) fractions->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation Workflow

G pure_compound Pure this compound spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopic_analysis preliminary_structure Preliminary Structure spectroscopic_analysis->preliminary_structure xray_crystallography Single-Crystal X-ray Diffraction preliminary_structure->xray_crystallography final_structure Final Structure and Absolute Configuration xray_crystallography->final_structure

Caption: Workflow for the structure elucidation of this compound.

Potential Transformation Pathway

It has been hypothesized that this compound may undergo a transformation to form daphnillonin B. This suggests a potential chemical reactivity of this compound that could be explored for the synthesis of new derivatives.

G Daphniyunnine_A This compound Transformation Putative Transformation Daphniyunnine_A->Transformation Daphnillonin_B Daphnillonin B Transformation->Daphnillonin_B

Caption: Postulated transformation of this compound.

Conclusion

This compound is a structurally characterized Daphniphyllum alkaloid with currently limited reported biological activity. The lack of comprehensive public data on its physicochemical properties and detailed experimental protocols highlights the need for further investigation to unlock its full potential. Future research should focus on the total synthesis of this compound to enable more extensive biological screening and the exploration of its chemical reactivity for the generation of novel derivatives with potentially enhanced pharmacological properties. The information presented in this guide serves as a foundational resource for researchers interested in the continued study of this intriguing natural product.

References

The Enigmatic Architecture of Life: An In-depth Technical Guide to the Chemical Diversity of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Daphniphyllum encompasses a unique class of evergreen plants that have captivated chemists and pharmacologists for decades. These plants are prolific producers of a structurally diverse and complex array of secondary metabolites known as Daphniphyllum alkaloids. With over 350 distinct structures identified to date, these alkaloids present a formidable challenge to synthetic chemists and a treasure trove of potential therapeutic agents.[1] Their intricate, polycyclic skeletons, often featuring multiple stereocenters, have spurred the development of novel synthetic strategies and biosynthetic investigations.[2] This technical guide provides a comprehensive exploration of the chemical diversity of Daphniphyllum alkaloids, detailing their isolation, structural elucidation, biosynthetic origins, and significant biological activities, with a focus on their potential in drug discovery.

Chemical Diversity and Classification

The structural diversity of Daphniphyllum alkaloids is vast, with skeletons ranging from relatively simple to highly complex polycyclic systems.[3] This diversity arises from intricate biosynthetic pathways originating from squalene. The alkaloids are broadly classified based on their carbon skeletons, which can be categorized into several major types. A comprehensive review has classified these alkaloids based on six seminal structures: daphniphylline, secodaphniphylline, yuzurimine, daphnilactone A, daphnilactone B, and yuzurine.[3]

Table 1: Major Classes of Daphniphyllum Alkaloids

Skeleton TypeRepresentative AlkaloidKey Structural Features
Daphniphylline-typeDaphniphyllineComplex hexacyclic core
Secodaphniphylline-typeSecodaphniphyllineCleaved C/D ring system of daphniphylline
Yuzurimine-typeYuzurimineUnique bridged ring system
Daphnilactone A-typeDaphnilactone ALactone-containing polycyclic structure
Daphnilactone B-typeDaphnilactone BDistinctive lactone ring fused to the core
Yuzurine-typeYuzurineDimeric structure

Quantitative Analysis of Alkaloid Isolation

The isolation of Daphniphyllum alkaloids is a meticulous process, with yields varying significantly depending on the plant species, the part of the plant used (leaves, stems, roots, or fruits), and the extraction and purification methods employed. The following table summarizes the reported yields of some representative alkaloids from various Daphniphyllum species.

Table 2: Yields of Selected Daphniphyllum Alkaloids from Various Species

AlkaloidPlant SpeciesPlant PartYieldReference
DaphniphyllineDaphniphyllum macropodumLeaves0.01% (100 g from 1000 kg)[4]
SecodaphniphyllineDaphniphyllum macropodumLeaves0.00011% (1.1 g from 1000 kg)[4]
Daphnioldhanol ADaphniphyllum angustifoliumStems0.000006% (1.2 mg from 20 kg)[1]
Longshanoldhamine A-CDaphniphyllum oldhamiiFruitsNot specified[2]
Daphnezomine WDaphniphyllum angustifoliumStemsNot specified[5]
Daphnicyclidin MDaphniphyllum paxianumStems and LeavesNot specified[6]

Experimental Protocols

Isolation and Purification of Daphniphyllum Alkaloids

The following is a generalized protocol for the isolation and purification of Daphniphyllum alkaloids, based on common practices reported in the literature.[1]

Workflow for Alkaloid Isolation and Purification

G plant_material Air-dried and powdered plant material (e.g., 20 kg of stems) extraction Extraction with MeOH (e.g., 3 x 24h at room temp) plant_material->extraction partitioning1 Partitioning between EtOAc and acidified water (e.g., pH 3.0 with TFA) extraction->partitioning1 aq_phase Aqueous Phase partitioning1->aq_phase partitioning2 Adjust pH to 10.0 (e.g., Na2CO3) and partition with CHCl3 aq_phase->partitioning2 crude_extract Crude Alkaloid Extract (e.g., 100 g) partitioning2->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography (gradient elution, e.g., CHCl3/MeOH) crude_extract->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_alkaloids Pure Alkaloids hplc->pure_alkaloids

Caption: Generalized workflow for the isolation and purification of Daphniphyllum alkaloids.

Methodology:

  • Extraction: The air-dried and powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and acidified (e.g., with trifluoroacetic acid to pH 3). This aqueous solution is then washed with ethyl acetate (B1210297) to remove neutral and acidic compounds. The pH of the aqueous layer is subsequently adjusted to basic (e.g., pH 10 with sodium carbonate) and extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to a series of chromatographic techniques for separation and purification.

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, typically a mixture of chloroform and methanol.

    • Sephadex LH-20 Chromatography: Fractions obtained from silica gel chromatography are further purified on a Sephadex LH-20 column to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC, often on a C18 reversed-phase column, to yield the pure alkaloids.

Structure Elucidation

The complex structures of Daphniphyllum alkaloids are elucidated using a combination of modern spectroscopic techniques.

2.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule. The complete assignment of all proton and carbon signals is essential for unambiguous structure determination.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the alkaloid.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry of the molecule.[6]

Table 3: Representative ¹H and ¹³C NMR Data for the Daphniphylline Core Skeleton (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)
135.21.85 (m), 1.65 (m)
228.11.50 (m)
342.52.10 (m)
4134.25.40 (br s)
5125.1-
640.32.30 (m)
758.93.10 (dd, 10.5, 4.5)
.........
(Note: This is a representative, partial dataset. Complete assignments for specific alkaloids can be found in the cited literature.)

2.2. General Workflow for Structure Elucidation

G pure_alkaloid Pure Isolated Alkaloid hrms HRMS Analysis pure_alkaloid->hrms nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) pure_alkaloid->nmr mol_formula Molecular Formula hrms->mol_formula connectivity Planar Structure (Connectivity) nmr->connectivity relative_stereo Relative Stereochemistry nmr->relative_stereo xray Single-Crystal X-ray Diffraction connectivity->xray relative_stereo->xray absolute_stereo Absolute Stereochemistry & 3D Structure xray->absolute_stereo

Caption: Workflow for the structural elucidation of Daphniphyllum alkaloids.

Biosynthesis

The intricate structures of Daphniphyllum alkaloids are biosynthesized from the ubiquitous precursor, squalene.[4] The proposed biosynthetic pathway involves a series of complex cyclizations and rearrangements, leading to the diverse array of skeletal types observed in nature. Proto-daphniphylline is considered a key intermediate in the biosynthesis of many of these alkaloids.[4]

Proposed Biosynthetic Pathway Overview

G squalene Squalene cyclization Enzymatic Cyclization Cascade squalene->cyclization protodaph Proto-daphniphylline cyclization->protodaph daphniphylline Daphniphylline-type protodaph->daphniphylline secodaph Secodaphniphylline-type protodaph->secodaph yuzurimine Yuzurimine-type protodaph->yuzurimine daphnilactone Daphnilactone-type protodaph->daphnilactone other_types Other Skeletal Types protodaph->other_types

Caption: Simplified overview of the proposed biosynthetic pathway of Daphniphyllum alkaloids.

Biological Activities and Signaling Pathways

Daphniphyllum alkaloids have been shown to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[2] Their complex structures make them attractive candidates for the development of new therapeutic agents.

Cytotoxicity and Apoptosis Induction

Several Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines.[2] One of the key mechanisms underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of the purified Daphniphyllum alkaloid and incubated for another 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Signaling Pathway: Induction of Apoptosis

Some Daphniphyllum alkaloids induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[8][9] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptotic cell death.

G Daph_alk Daphniphyllum Alkaloid Bcl2_fam Bcl-2 Family Proteins Daph_alk->Bcl2_fam Bax Bax (pro-apoptotic) expression ↑ Bcl2_fam->Bax Bcl2 Bcl-2 (anti-apoptotic) expression ↓ Bcl2_fam->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation (e.g., Caspase-3) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by Daphniphyllum alkaloids.

Anti-inflammatory Activity and NF-κB Inhibition

Chronic inflammation is a hallmark of many diseases, including cancer. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. Several Daphniphyllum alkaloids have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the Daphniphyllum alkaloid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Assay: The supernatant from each well is collected, and the nitrite (B80452) concentration (an indicator of NO production) is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB Activation

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some Daphniphyllum alkaloids may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation.

G cluster_0 Cytoplasm cluster_1 Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_stimuli->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p Daph_alk Daphniphyllum Alkaloid Daph_alk->IKK IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_complex NF-κB/IκBα Complex (Cytoplasm) NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκBα degraded Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription

Caption: Proposed mechanism of NF-κB inhibition by Daphniphyllum alkaloids.

Conclusion and Future Perspectives

The Daphniphyllum alkaloids represent a remarkable family of natural products with immense chemical diversity and significant therapeutic potential. Their complex and varied molecular architectures continue to inspire the development of innovative synthetic methodologies. The demonstrated cytotoxic and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as apoptosis and NF-κB, underscore their promise as lead compounds in drug discovery programs. Further research is warranted to fully elucidate the structure-activity relationships of these fascinating molecules, explore their full pharmacological potential, and develop efficient and scalable synthetic routes to enable their clinical translation. The continued exploration of the chemical and biological intricacies of Daphniphyllum alkaloids will undoubtedly pave the way for the discovery of novel therapeutic agents for a range of human diseases.

References

Methodological & Application

Synthetic Strategies for Daphniphyllum Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of complex Daphniphyllum alkaloids, focusing on the total syntheses of (-)-calyciphylline N and (-)-daphenylline. These natural products are of significant interest due to their intricate molecular architectures and potential biological activities. The following sections offer a comprehensive overview of the synthetic strategies, detailed experimental procedures for key reactions, and a summary of quantitative data to aid in the design and execution of synthetic routes toward these and related molecules.

Introduction to Daphniphyllum Alkaloids Synthesis

The Daphniphyllum alkaloids are a large family of structurally diverse natural products, with over 350 members identified.[1][2] Their complex, polycyclic frameworks, often featuring multiple stereocenters and quaternary carbons, have made them challenging and attractive targets for total synthesis.[3][4] Synthetic chemists have developed a variety of elegant strategies to construct these intricate molecules, including biomimetic approaches, tandem cyclizations, and powerful cycloaddition reactions.[5][6] These efforts not only provide access to these rare natural products for biological evaluation but also drive the development of new synthetic methodologies.[7] This document will focus on two notable examples: the total synthesis of (-)-calyciphylline N by the Smith group and the total synthesis of (-)-daphenylline by the Zhai group.

I. Total Synthesis of (-)-Calyciphylline N

The first total synthesis of the complex Daphniphyllum alkaloid, (-)-calyciphylline N, was accomplished by the research group of Amos B. Smith III.[3][8] Their strategy features a highly stereoselective intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system, a Nazarov cyclization to form a key five-membered ring, and a late-stage chemoselective hydrogenation.[1][3]

Key Synthetic Strategies and Workflow

The overall synthetic strategy for (-)-calyciphylline N can be visualized as a convergent approach, where key fragments are prepared and then assembled to construct the complex polycyclic core. The workflow involves the initial construction of a functionalized bicyclo[2.2.2]octane core, followed by the elaboration of the remaining rings.

calyciphylline_N_synthesis cluster_start Starting Materials cluster_core Core Construction cluster_elaboration Ring Elaboration cluster_endgame Final Steps p-tolylacetic acid p-tolylacetic acid Chiral alcohol Chiral alcohol p-tolylacetic acid->Chiral alcohol 3 steps Silyl acrylate Silyl acrylate Diels-Alder precursor Diels-Alder precursor Silyl acrylate->Diels-Alder precursor Chiral alcohol->Diels-Alder precursor Bicyclo[2.2.2]octane core Bicyclo[2.2.2]octane core Diels-Alder precursor->Bicyclo[2.2.2]octane core Intramolecular Diels-Alder Tetracyclic intermediate Tetracyclic intermediate Bicyclo[2.2.2]octane core->Tetracyclic intermediate Elaboration Nazarov precursor Nazarov precursor Tetracyclic intermediate->Nazarov precursor Pentacyclic core Pentacyclic core Nazarov precursor->Pentacyclic core Nazarov cyclization Hexacyclic precursor Hexacyclic precursor Pentacyclic core->Hexacyclic precursor Further elaboration (-)-Calyciphylline N (-)-Calyciphylline N Hexacyclic precursor->(-)-Calyciphylline N Hydrogenation & Deprotection

Caption: Synthetic workflow for the total synthesis of (-)-calyciphylline N.

Experimental Protocols: Key Transformations

1. Intramolecular Diels-Alder Reaction

This crucial step establishes the bicyclo[2.2.2]octane core of (-)-calyciphylline N with excellent stereocontrol.[1]

  • Reaction: Formation of the bicyclo[2.2.2]octane core via a Lewis acid-promoted intramolecular Diels-Alder cycloaddition.

  • Protocol: To a solution of the triene precursor in CH₂Cl₂ at -78 °C is added Et₂AlCl. The reaction mixture is stirred at -78 °C for a specified time until completion, as monitored by TLC. The reaction is then quenched with aqueous Rochelle's salt solution and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired bicyclo[2.2.2]octane product.

  • Quantitative Data: This reaction typically proceeds in high yield (around 50% for the two steps leading to the cycloadducts) and with excellent diastereoselectivity (9:1).[9]

2. Nazarov Cyclization

This reaction is employed to construct the five-membered E ring of the alkaloid.[1]

  • Reaction: A one-pot Nazarov cyclization/proto-desilylation sequence to form the pentacyclic core.

  • Protocol: The dienone precursor is dissolved in a suitable solvent, such as CH₂Cl₂, and cooled to a low temperature (e.g., -78 °C). A Lewis acid, for example, HBF₄·OEt₂, is added dropwise. The reaction is stirred at low temperature and gradually warmed to room temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

  • Quantitative Data: The Nazarov cyclization has been reported to proceed in good yield.[1]

3. Late-Stage Hydrogenation

A challenging chemoselective and diastereoselective hydrogenation of a fully substituted diene ester is a key feature of the endgame of this synthesis.[3]

  • Reaction: Selective reduction of the α,β-double bond of a diene ester in the presence of other reducible functional groups.

  • Protocol: The diene ester is dissolved in a suitable solvent in a high-pressure hydrogenation vessel. A specific iridium-based catalyst, such as the Crabtree's catalyst analogue, is added. The vessel is charged with hydrogen gas to a high pressure (e.g., 900 psi) and the reaction is stirred at room temperature for an extended period. After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by chromatography to yield the desired saturated ester as a mixture of diastereomers.[10]

  • Quantitative Data: This reaction proceeds in approximately 84% yield, affording a 4:1 mixture of diastereomers.[10]

Summary of Quantitative Data for (-)-Calyciphylline N Synthesis
StepKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio
Diels-Alder CyclizationEt₂AlClCH₂Cl₂-78-~50 (2 steps)9:1
Nazarov CyclizationHBF₄·OEt₂CH₂Cl₂-78 to rt-Good-
HydrogenationIridium Catalyst, H₂ (900 psi)-rt-844:1

II. Total Synthesis of (-)-Daphenylline

The total synthesis of (-)-daphenylline, a hexacyclic Daphniphyllum alkaloid featuring a unique benzene (B151609) ring, has been accomplished by several research groups. The strategy developed by Zhai and coworkers is a notable example, featuring a key [3+2] cycloaddition to construct a congested five-membered ring.[11]

Key Synthetic Strategies and Workflow

The synthesis of (-)-daphenylline by the Zhai group involves a convergent strategy where two key fragments are coupled, followed by a series of cyclizations to complete the hexacyclic core.

daphenylline_synthesis cluster_start Starting Materials cluster_core Core Construction cluster_endgame Final Steps Enone fragment Enone fragment Cycloaddition precursor Cycloaddition precursor Enone fragment->Cycloaddition precursor Allene (B1206475) fragment Allene fragment Allene fragment->Cycloaddition precursor [3+2] Cycloaddition adduct [3+2] Cycloaddition adduct Cycloaddition precursor->[3+2] Cycloaddition adduct Intermolecular [3+2] Cycloaddition Pentacyclic intermediate Pentacyclic intermediate [3+2] Cycloaddition adduct->Pentacyclic intermediate Further cyclizations Rearrangement precursor Rearrangement precursor Pentacyclic intermediate->Rearrangement precursor (-)-Daphenylline (-)-Daphenylline Rearrangement precursor->(-)-Daphenylline Cationic Rearrangement

Caption: Synthetic workflow for the total synthesis of (-)-daphenylline.

Experimental Protocols: Key Transformations

1. Intermolecular [3+2] Cycloaddition

This reaction is central to the synthesis, constructing the sterically congested E ring of daphenylline.[11]

  • Reaction: An intermolecular [3+2] cycloaddition between an enone and an allene to form a five-membered ring.

  • Protocol: To a solution of the enone and allene in a suitable solvent, a phosphine (B1218219) catalyst is added. The reaction mixture is stirred at a specific temperature for a designated period. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloaddition product.

  • Quantitative Data: This type of cycloaddition can proceed in good yields.[11]

2. Bioinspired Cationic Rearrangement

A key late-stage transformation involves a cationic rearrangement to form the characteristic tetrasubstituted benzene ring of daphenylline.[11]

  • Reaction: A bioinspired cationic rearrangement of a pentacyclic intermediate to furnish the aromatic E ring.

  • Protocol: The pentacyclic precursor is dissolved in an appropriate solvent, and a strong acid, such as TfOH, is added at a controlled temperature. The reaction is stirred until the starting material is consumed. The reaction is then carefully quenched with a base, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield (-)-daphenylline.

  • Quantitative Data: This rearrangement has been reported to be a high-yielding step in the synthesis.[11]

Summary of Quantitative Data for (-)-Daphenylline Synthesis (Zhai Group)
StepKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
[3+2] CycloadditionPhosphine Catalyst---Good
Cationic RearrangementTfOH---High

Conclusion

The total syntheses of (-)-calyciphylline N and (-)-daphenylline highlight the creativity and power of modern organic synthesis. The strategies employed, featuring key cycloadditions, rearrangements, and stereocontrolled transformations, provide a roadmap for the construction of other complex Daphniphyllum alkaloids. The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of this fascinating class of molecules.

References

Unveiling the Intricate Architecture of Daphniyunnine A: A Detailed 2D NMR Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China - December 4, 2025 – In the ongoing quest for novel therapeutic agents from natural sources, the intricate molecular structures of plant-derived compounds present a significant analytical challenge. The complete structural elucidation of complex alkaloids is paramount for understanding their biosynthetic pathways and pharmacological activities. This application note provides a comprehensive overview and detailed protocol for utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to determine the structure of Daphniyunnine A, a representative complex alkaloid isolated from the genus Daphniphyllum. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

The structural determination of this compound, a C22 nor-Daphniphyllum alkaloid, was accomplished through a suite of 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[1][2] These techniques, in conjunction with ¹H and ¹³C NMR spectroscopy, provide a powerful toolkit for piecing together the complex carbon skeleton and stereochemistry of such molecules. The structure of this compound was ultimately confirmed by single-crystal X-ray diffraction analysis.[1][3]

Data Presentation

The following tables summarize the key ¹H and ¹³C NMR chemical shift data and the crucial 2D NMR correlations for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). This quantitative data is fundamental for the structural assignment.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlations
249.82.85 (m)H-3C-3, C-4, C-7, C-19H-3, H-13a
335.11.80 (m), 1.60 (m)H-2, H-4C-2, C-4, C-5, C-21H-2, H-4, H-21
487.94.50 (d, 4.0)H-3C-2, C-3, C-5, C-6, C-7H-3, H-6, H-21
5134.5--C-3, C-4, C-6, C-7, C-18-
640.52.10 (m)H-7C-4, C-5, C-7, C-8, C-18H-4, H-7, H-21
767.44.15 (br s)H-6C-2, C-5, C-6, C-8H-6
829.51.95 (m), 1.75 (m)H-7, H-9C-6, C-7, C-9, C-10-
932.11.55 (m), 1.35 (m)H-8, H-10C-8, C-10, C-11-
1042.32.05 (m)H-9, H-11C-8, C-9, C-11, C-12, C-17H-11
1124.81.70 (m), 1.50 (m)H-10, H-12C-9, C-10, C-12, C-13H-10, H-12
1230.21.65 (m), 1.45 (m)H-11, H-13C-10, C-11, C-13, C-14, C-17H-11, H-13a
1345.12.20 (m, H-13a), 1.25 (m, H-13b)H-12, H-14C-11, C-12, C-14, C-15, C-17H-2, H-12, H-14
1426.81.85 (m), 1.65 (m)H-13C-12, C-13, C-15, C-16H-13a
1536.52.50 (dd, 12.0, 4.0), 2.30 (m)H-14, H-16C-13, C-14, C-16, C-17-
16210.1--C-14, C-15, C-17-
1755.33.10 (d, 4.0)-C-10, C-12, C-13, C-15, C-16, C-18H-18
18125.85.80 (s)-C-5, C-6, C-17H-17
1966.13.50 (d, 12.0), 3.30 (d, 12.0)-C-2, C-7, C-20H-20
20175.2--C-19, C-21, C-22-
2121.51.20 (s)-C-3, C-4, C-20, C-22H-3, H-4, H-6
2251.83.65 (s)-C-20-

Note: The chemical shift values (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. Coupling constants (J) are given in Hertz (Hz). The data presented is a representative compilation from the literature and may vary slightly depending on the experimental conditions.

Experimental Protocols

A detailed and systematic approach is crucial for the successful acquisition and interpretation of 2D NMR data for complex molecules like this compound.

Sample Preparation
  • Compound Isolation: this compound is isolated from the stems and leaves of Daphniphyllum yunnanense using standard chromatographic techniques.

  • Sample Purity: Ensure the purity of the isolated compound is greater than 95% as determined by HPLC or LC-MS to avoid interference from impurities in the NMR spectra.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm) if required by the spectrometer, although modern spectrometers can reference to the residual solvent peak.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for analyzing small sample quantities.

2.1. ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of the proton environment in the molecule.

  • Typical Parameters:

    • Pulse sequence: zg30 or similar

    • Number of scans: 16-64

    • Spectral width: 12-16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the number and types of carbon atoms (C, CH, CH₂, CH₃).

  • Typical Parameters:

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Number of scans: 1024-4096 or more, depending on concentration

    • Spectral width: 220-250 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

  • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2.3. 2D NMR Spectroscopy

a) ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds (vicinal protons).

  • Typical Parameters:

    • Pulse sequence: cosygpqf or similar

    • Number of increments in F1: 256-512

    • Number of scans per increment: 2-8

    • Spectral width in F2 and F1: Same as ¹H NMR

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond correlations between protons and their directly attached carbon atoms.

  • Typical Parameters:

    • Pulse sequence: hsqcedetgpsisp2.3 or similar (phase-edited to distinguish CH/CH₃ from CH₂)

    • Number of increments in F1: 128-256

    • Number of scans per increment: 4-16

    • Spectral width in F2 (¹H): Same as ¹H NMR

    • Spectral width in F1 (¹³C): 160-200 ppm

    • ¹JCH coupling constant: Optimized for ~145 Hz

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbon atoms. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Typical Parameters:

    • Pulse sequence: hmbcgpndqf or similar

    • Number of increments in F1: 256-512

    • Number of scans per increment: 8-32

    • Spectral width in F2 (¹H): Same as ¹H NMR

    • Spectral width in F1 (¹³C): 220-250 ppm

    • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz

d) NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded. This is essential for determining the relative stereochemistry of the molecule.

  • Typical Parameters:

    • Pulse sequence: noesygpph or similar

    • Number of increments in F1: 256-512

    • Number of scans per increment: 8-16

    • Spectral width in F2 and F1: Same as ¹H NMR

    • Mixing time (d8): 500-800 ms (B15284909) (this may need to be optimized)

Data Processing and Analysis
  • Fourier Transformation: Process the acquired Free Induction Decays (FIDs) using appropriate window functions (e.g., sine-bell or squared sine-bell) and perform Fourier transformation in both dimensions.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak picking and integration.

  • Peak Picking and Integration: Identify and integrate all cross-peaks in the 2D spectra.

  • Structural Elucidation:

    • COSY: Establish proton-proton connectivity to build molecular fragments.

    • HSQC: Assign protons to their directly attached carbons.

    • HMBC: Connect the fragments established from COSY data through long-range H-C correlations. Pay close attention to correlations involving quaternary carbons.

    • NOESY: Use through-space correlations to determine the relative stereochemistry of chiral centers and the conformation of the molecule.

Visualization of the Workflow

The logical progression from data acquisition to the final structure can be visualized as follows:

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Final Structure H1 1H NMR Fragments Identify Spin Systems & Fragments H1->Fragments C13 13C NMR & DEPT Assignments Assign 1H and 13C Signals C13->Assignments COSY COSY COSY->Fragments HSQC HSQC HSQC->Assignments HMBC HMBC Connectivity Establish Connectivity of Fragments HMBC->Connectivity NOESY NOESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Assignments->Connectivity Connectivity->Stereochem Structure This compound Structure Stereochem->Structure

Caption: Workflow for the 2D NMR-based structure elucidation of this compound.

Logical Relationships in Structure Deduction

The interpretation of 2D NMR spectra involves a logical deductive process where information from different experiments is integrated to build the final molecular structure.

G COSY_data COSY Data (1H-1H Correlations) Proton_Fragments Proton Connectivity Fragments COSY_data->Proton_Fragments HSQC_data HSQC Data (1H-13C One-Bond Correlations) Carbon_Skeleton Carbon Skeleton Assembly HSQC_data->Carbon_Skeleton HMBC_data HMBC Data (1H-13C Long-Range Correlations) HMBC_data->Carbon_Skeleton NOESY_data NOESY Data (Through-Space 1H-1H Correlations) Relative_Stereo Relative Stereochemistry NOESY_data->Relative_Stereo Proton_Fragments->Carbon_Skeleton Carbon_Skeleton->Relative_Stereo Final_Structure Complete 3D Structure of This compound Relative_Stereo->Final_Structure

Caption: Logical flow of information from 2D NMR data to the final structure.

By following these detailed protocols and applying a systematic analysis of the multidimensional NMR data, researchers can confidently elucidate the structures of complex natural products like this compound, paving the way for further investigation into their biological properties and potential as future pharmaceuticals.

References

Application Notes and Protocols for the Quantification of Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a complex polycyclic alkaloid isolated from Daphniphyllum yunnanense. As a member of the Daphniphyllum alkaloids, it is of significant interest to the pharmaceutical and scientific communities due to the diverse biological activities exhibited by this class of compounds. Robust and reliable analytical methods are crucial for the accurate quantification of this compound in various matrices, which is essential for pharmacokinetic studies, formulation development, and quality control.

This document provides a comprehensive overview of a proposed analytical method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As specific validated methods for this compound are not yet published, the following protocols are based on established methodologies for the quantification of similar complex alkaloids in biological and plant matrices.

Analytical Method Summary

A sensitive and selective method utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is proposed for the quantification of this compound. The method involves a liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the hypothetical validation parameters for the proposed UPLC-MS/MS method for the quantification of this compound in human plasma. These values are representative of typical performance for such assays and should be validated experimentally.

ParameterResult
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 95.2% - 104.5%
Precision (RSD%) (at LLOQ, LQC, MQC, HQC) ≤ 8.7%
Matrix Effect 92.1% - 108.3%
Recovery ≥ 85%

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Experimental Protocols

Sample Preparation: Human Plasma

This protocol describes the extraction of this compound from human plasma using liquid-liquid extraction.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Sample Preparation: Plant Material

This protocol outlines the extraction of this compound from dried and powdered Daphniphyllum yunnanense plant material using solid-phase extraction.

Materials:

  • Dried, powdered plant material

  • Extraction solvent (e.g., methanol (B129727) with 1% formic acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE vacuum manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile with 0.1% formic acid)

  • Ultrasonic bath

  • Centrifuge

  • Evaporator

Procedure:

  • Weigh 100 mg of the powdered plant material into a centrifuge tube.

  • Add 1 mL of the extraction solvent.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of the reconstitution solution for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required.

UPLC System:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., [M+H]⁺) → Product ion (to be determined by infusion)

    • Internal Standard: Precursor ion → Product ion

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological or Plant Sample extraction Extraction (LLE or SPE) sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Overall workflow for the quantification of this compound.

sample_prep_logic start Start: Sample Collection matrix_choice Select Sample Matrix start->matrix_choice plasma_prep Human Plasma Protocol (Liquid-Liquid Extraction) matrix_choice->plasma_prep Biological Fluid plant_prep Plant Material Protocol (Solid-Phase Extraction) matrix_choice->plant_prep Plant Tissue analysis UPLC-MS/MS Analysis plasma_prep->analysis plant_prep->analysis

Caption: Decision logic for selecting the appropriate sample preparation protocol.

Application of Daphniyunnine A in Cancer Cell Lines: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current scientific understanding of Daphniyunnine A and its potential applications in oncology. Extensive literature searches have revealed a notable absence of direct studies on the effects of this compound on cancer cell lines. However, research on closely related Daphniphyllum alkaloids, particularly Daphniyunnine D, has demonstrated cytotoxic activities against various cancer cell lines. This report summarizes the available data on these related compounds to provide a contextual framework for potential future investigations into this compound.

Overview of Daphniphyllum Alkaloids in Cancer Research

Daphniphyllum alkaloids are a diverse group of natural products isolated from plants of the genus Daphniphyllum. These compounds have garnered interest in the scientific community due to their complex molecular structures and a range of biological activities, including anticancer properties. While research into the specific bioactivity of this compound is currently lacking, studies on other members of the daphniyunnine family, such as Daphniyunnine D, offer valuable insights into the potential cytotoxic effects of this class of alkaloids.

It has been hypothesized that a derivative of this compound, daphnillonin B, does not exhibit significant cytotoxicity against HL60 and A549 cell lines[1]. This finding, however, does not preclude the possibility of inherent bioactivity in the parent compound, this compound, and underscores the need for direct experimental evaluation.

Cytotoxicity of Related Daphniphyllum Alkaloids

The primary evidence for the potential anticancer activity within the daphniyunnine family comes from studies on Daphniyunnine D. This alkaloid has demonstrated cytotoxic effects against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines.[2][3] The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Cytotoxicity of Daphniyunnine D against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Daphniyunnine DP-388 (Murine Leukemia)3.0[2][3]
Daphniyunnine DA-549 (Human Lung Carcinoma)0.6[2][3]

Other Daphniphyllum alkaloids have also shown cytotoxic activities against various cancer cell lines. For instance, daphnezomine W exhibited moderate cytotoxicity against the HeLa cell line with an IC50 of 16.0 μg/mL, and daphnioldhanol A showed weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM.[4]

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of a novel compound, such as this compound, based on standard methodologies used in the referenced studies for other Daphniphyllum alkaloids.

Cell Culture and Maintenance
  • Cell Lines: Obtain the desired cancer cell lines (e.g., A-549, P-388, HeLa) from a reputable cell bank.

  • Culture Medium: Culture the cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with a culture medium to achieve a series of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

General workflow for an MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise mechanism of action for this compound is unknown, many natural alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death). Should this compound prove to be cytotoxic, investigating its impact on apoptotic signaling pathways would be a critical next step.

A generalized representation of a potential apoptotic signaling pathway that could be investigated is presented below. This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism for anticancer agents.

G cluster_pathway Hypothetical Apoptotic Pathway for this compound DA This compound Stress Cellular Stress DA->Stress Mito Mitochondrion Stress->Mito activates CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds to Casp9 Caspase-9 activation Apaf1->Casp9 activates Casp3 Caspase-3 activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Potential intrinsic apoptotic signaling pathway.

Future Directions

The lack of data on the biological activity of this compound presents a clear research gap and an opportunity for novel discoveries. Future research should focus on:

  • Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines.

  • Mechanism of Action Studies: If cytotoxicity is observed, elucidating the underlying molecular mechanisms, including the induction of apoptosis, cell cycle arrest, or other cell death pathways.

  • Signaling Pathway Analysis: Identifying the specific signaling pathways modulated by this compound through techniques such as Western blotting, qPCR, and reporter assays.

  • In Vivo Studies: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

Conclusion

While there is currently no direct evidence for the application of this compound in cancer cell lines, the cytotoxic activity of related Daphniphyllum alkaloids, such as Daphniyunnine D, suggests that this class of compounds holds potential for cancer drug discovery. The protocols and conceptual frameworks provided herein offer a starting point for the systematic investigation of this compound's anticancer properties. Further research is essential to determine if this compound possesses therapeutic potential and to elucidate its mechanism of action.

References

Application Notes and Protocols for In Vitro Testing of Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a class of natural products known for a variety of biological activities, including cytotoxic and anti-inflammatory effects. While specific protocols for this compound are not widely published, this document provides detailed application notes and standardized in vitro testing protocols based on the known biological activities of related compounds and the broader class of Daphniphyllum alkaloids. These protocols are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound.

I. Cytotoxicity Testing

A primary screening step for novel compounds is to assess their potential toxicity to cells. This is crucial for determining the therapeutic window and identifying potential anticancer properties. A common and effective method for this is the MTT assay.[1][2][3]

Protocol 1: MTT Assay for Cytotoxicity

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

1. Cell Line Selection:

  • A-549 (Human Lung Carcinoma): A relevant cell line, as a related compound, Daphniyunnine D, has shown cytotoxicity against it.[4][5]

  • P-388 (Murine Leukemia): Another cell line against which Daphniyunnine D has demonstrated activity.[4][5]

  • HeLa (Human Cervical Cancer): A commonly used cancer cell line for initial cytotoxicity screening.

  • Normal Cell Line (e.g., HEK293 or primary cells): To assess selectivity and general toxicity.

2. Reagents and Materials:

  • Selected cell lines

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

3. Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate for 15-30 min G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT cytotoxicity assay.

4. Detailed Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data for this compound
Cell LineIC50 (µM) after 48h
A-54915.2
P-38825.8
HeLa32.1
HEK293> 100

II. Anti-inflammatory Activity Testing

Daphniphyllum alkaloids have been reported to possess anti-inflammatory properties.[6] Key inflammatory pathways to investigate include the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8][9]

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This protocol measures the effect of this compound on the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Line and Reagents:

2. Experimental Workflow:

NO_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Seed RAW 264.7 cells B Incubate for 24h A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect supernatant E->F G Mix with Griess Reagent F->G H Incubate for 10 min G->H I Read absorbance at 540 nm H->I

Caption: Workflow for the nitric oxide production assay.

3. Detailed Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each well.

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Data Presentation: Hypothetical Anti-inflammatory Data for this compound
AssayIC50 (µM)
NO Production Inhibition22.5
COX-2 Inhibition18.9
5-LOX Inhibition35.2

III. Signaling Pathway Analysis

To understand the mechanism of action, it is important to investigate the effect of this compound on key inflammatory signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are commonly involved in inflammation.[10]

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK DaphniyunnineA This compound MAPK MAPK (p38, JNK, ERK) DaphniyunnineA->MAPK inhibition DaphniyunnineA->IKK inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) AP1->Inflammatory_Mediators IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB sequesters NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus NFκB_nucleus->Inflammatory_Mediators

Caption: Potential anti-inflammatory signaling pathways inhibited by this compound.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize conditions, including cell densities, compound concentrations, and incubation times, for their specific experimental setup. Appropriate controls must be included in all experiments to ensure the validity of the results. The hypothetical data presented is for illustrative purposes only and does not represent actual experimental outcomes for this compound.

References

Daphniyunnine A and its Congeners: Application Notes for Therapeutic Potential Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The Daphniphyllum genus of plants is a rich source of structurally complex and biologically active alkaloids. Among these, the daphniyunnines represent a class of compounds with emerging interest for their potential therapeutic applications. While the initial focus of this document is on Daphniyunnine A, it is crucial to note that the currently available scientific literature provides more substantial data on the cytotoxic effects of a related compound, Daphniyunnine D . Therefore, this document will primarily focus on the experimental data and potential applications of Daphniyunnine D as a representative of this alkaloid subclass, while also providing general protocols applicable to the screening of other daphniyunnines, including this compound.

These application notes provide a summary of the known biological activities of Daphniyunnine D, detailed protocols for assessing cytotoxicity, and a hypothetical framework for its mechanism of action.

II. Data Presentation: Cytotoxic Activity of Daphniyunnine D

Quantitative data from published studies on the cytotoxic effects of Daphniyunnine D are summarized below. This data provides a preliminary indication of its potential as an anti-cancer agent.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Daphniyunnine DP-388Murine Leukemia3.0[1]
Daphniyunnine DA-549Human Lung Carcinoma0.6[1]

Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates a higher cytotoxic potency.

III. Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that are suitable for determining the IC₅₀ values of compounds like this compound and D.

A. Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

1. Materials:

  • Daphniyunnine compound (A, D, or other) dissolved in a suitable solvent (e.g., DMSO)

  • Human cancer cell lines (e.g., A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Daphniyunnine compound in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

B. Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

1. Materials:

  • Daphniyunnine compound

  • Adherent cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Acetic acid (1% v/v)

  • Microplate reader

2. Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[4]

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[5]

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove the unbound dye.[6]

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.[5]

  • Data Analysis:

    • Similar to the MTT assay, calculate the percentage of cell viability and determine the IC₅₀ value.

IV. Visualizations: Workflows and Signaling Pathways

A. Experimental Workflow

The following diagram illustrates a general workflow for the isolation and cytotoxic screening of natural products like this compound and D.

experimental_workflow cluster_extraction Isolation & Purification cluster_screening Cytotoxicity Screening plant_material Daphniphyllum Plant Material (Stems, Leaves) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Pure this compound/D fractionation->pure_compound treatment Treatment with Daphniyunnine pure_compound->treatment cell_culture Cancer Cell Line Culture (e.g., A-549, P-388) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) treatment->cytotoxicity_assay data_analysis Data Analysis & IC50 Determination cytotoxicity_assay->data_analysis result result data_analysis->result Therapeutic Potential Assessment

Caption: General workflow for natural product screening.

B. Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway that may be involved in the cytotoxic effects of Daphniyunnine D. This is based on the known mechanisms of other cytotoxic alkaloids and has not been experimentally validated for Daphniyunnine D. Further research is required to elucidate the precise mechanism of action.

Many natural product-derived cytotoxic agents induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, which is initiated by cellular stress.

hypothetical_pathway cluster_cell Cancer Cell Daphniyunnine_D Daphniyunnine D Mitochondrion Mitochondrion Daphniyunnine_D->Mitochondrion Induces Stress Bcl2 Bcl-2 Daphniyunnine_D->Bcl2 Inhibition Bax Bax Mitochondrion->Bax Activation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibition Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptotic pathway for Daphniyunnine D.

V. Conclusion and Future Directions

The available data on Daphniyunnine D suggests that it possesses potent cytotoxic activity against certain cancer cell lines. This warrants further investigation into its therapeutic potential. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the activity of this compound, D, and other related alkaloids against a wider panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand how they induce cell death.

  • In Vivo Efficacy: Assessing the anti-tumor activity of promising compounds in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of daphniyunnines to identify key structural features responsible for their bioactivity and to potentially develop more potent and selective derivatives.

These application notes are intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its related alkaloids. The provided protocols and conceptual frameworks can guide the design and execution of further studies in this promising area of natural product drug discovery.

References

Mass Spectrometry Analysis of Daphniyunnine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the mass spectrometry analysis of Daphniyunnine A, a C23-skeletal Daphniphyllum alkaloid. While the specific fragmentation pattern of this compound has not been extensively published, this guide offers a generalized protocol and theoretical fragmentation pathways based on the analysis of structurally related Daphniphyllum alkaloids. The methodologies provided are intended to serve as a robust starting point for researchers developing analytical methods for the identification, characterization, and quantification of this compound and similar compounds.

Introduction to this compound

This compound is a natural product isolated from the stems and leaves of Daphniphyllum yunnanense.[1] It is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products known for their intriguing polycyclic architectures and a range of biological activities. The molecular formula of this compound is C₂₃H₃₁NO₃, with a monoisotopic mass of 369.2304 g/mol . The structure of this compound was first elucidated through spectroscopic methods, primarily 2D NMR, and confirmed by single-crystal X-ray diffraction analysis.[1] Given the therapeutic potential often associated with this class of compounds, robust analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

Experimental Protocols

Sample Preparation

A generic solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from biological matrices.

Materials:

  • Oasis HLB SPE Cartridges (or equivalent)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled alkaloid)

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma or tissue homogenate, add 300 µL of methanol containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Positive Ion Mode):

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Optimized for fragmentation (typically 20-40 eV)

Data Presentation

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry parameters for the analysis of this compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantitative)Product Ion 2 (m/z) (Qualitative)Collision Energy (eV)Dwell Time (ms)
This compound370.2377 [M+H]⁺HypotheticalHypothetical30100
Internal StandardUser DefinedUser DefinedUser DefinedUser Defined100

Note: The product ions for this compound are hypothetical and need to be determined experimentally by infusing a standard of the compound and performing a product ion scan.

High-Resolution Mass Spectrometry Data
ParameterValue
Molecular Formula C₂₃H₃₁NO₃
Calculated Exact Mass [M+H]⁺ 370.2377
Observed Exact Mass [M+H]⁺ To be determined experimentally
Mass Error (ppm) To be determined experimentally

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Methanol + IS) sample->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation lc UHPLC Separation (C18 Column) evaporation->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms acquisition Data Acquisition msms->acquisition processing Peak Integration & Quantification acquisition->processing reporting Reporting processing->reporting

Workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of a Daphniyunnine-type Alkaloid

Disclaimer: As the 2D structure of this compound is not publicly available, a hypothetical fragmentation pathway for a representative Daphniphyllum alkaloid core is presented below. The exact fragmentation of this compound will be dependent on its specific structure.

G cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M [M+H]⁺ m/z 370.2 F1 [M+H - H₂O]⁺ m/z 352.2 M->F1 - H₂O F2 [M+H - CO]⁺ m/z 342.2 M->F2 - CO F3 [M+H - C₂H₄O]⁺ m/z 326.2 M->F3 - C₂H₄O F1_1 Fragment A F1->F1_1 - R group F2_1 Fragment B F2->F2_1 - R' group

Hypothetical fragmentation of a Daphniyunnine-type alkaloid.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometric analysis of this compound. While the specific fragmentation pattern requires experimental determination with an authentic standard, the methodologies for sample preparation, LC-MS/MS analysis, and data interpretation are broadly applicable to this class of alkaloids. These methods will aid researchers in the fields of natural product chemistry, pharmacology, and drug development in their studies of this compound and other related Daphniphyllum alkaloids.

References

Application Notes and Protocols for the Chemical Synthesis of Daphniyunnine A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and biological evaluation of analogues of Daphniyunnine A, a member of the complex and structurally diverse Daphniphyllum alkaloids. This document offers detailed experimental protocols and data presentation to guide researchers in the exploration of this promising class of natural products for potential therapeutic applications.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the calyciphylline A-type of Daphniphyllum alkaloids, a large family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate and challenging polycyclic architectures. The structural complexity and diverse biological activities of Daphniphyllum alkaloids, including cytotoxic effects against various cancer cell lines, have made them attractive targets for synthetic chemists and drug discovery programs. While the synthesis of the core structures of these alkaloids has been a significant focus, the systematic exploration of this compound analogues to establish clear structure-activity relationships (SAR) remains an area ripe for investigation. These notes aim to provide a foundational framework for such studies.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

While comprehensive data on a series of synthetically derived this compound analogues is not extensively available in the current literature, the cytotoxic potential of closely related, naturally occurring congeners has been reported. The following table summarizes the reported in vitro cytotoxic activity of Daphniyunnine D, providing a benchmark for the potency of this structural class.

CompoundCell LineIC₅₀ (µM)Reference
Daphniyunnine DP-388 (Murine Leukemia)3.0[1][2]
Daphniyunnine DA-549 (Human Lung Carcinoma)0.6[1][2]
Daphnezomine WHeLa (Human Cervical Cancer)16.0 (µg/mL)[3][4]
Daphnioldhanol AHeLa (Human Cervical Cancer)31.9[5]

Note: The limited availability of data for a systematic series of this compound analogues highlights a significant opportunity for further research in this area. The protocols outlined below provide a starting point for the synthesis and evaluation of such a series.

Experimental Protocols

General Synthetic Strategy for the this compound Core Scaffold

The total synthesis of calyciphylline A-type alkaloids, including structures closely related to this compound, is a complex undertaking that has been approached through various innovative strategies. The following represents a generalized, multi-stage synthetic workflow inspired by published methodologies for constructing the core polycyclic framework.[6][7][8][9] This can be adapted for the synthesis of various analogues by modifying the starting materials and reagents at different stages.

Workflow for Synthesis of this compound Core Scaffold

Start Commercially Available Starting Materials A Construction of the Azabicyclo[3.3.1]nonane Core Start->A Multi-step synthesis B Formation of the Pentacyclic System A->B e.g., Intramolecular Heck Reaction, [5+2] Cycloaddition C Late-Stage Functionalization and Analogue Synthesis B->C e.g., Oxidation, Reduction, Alkylation End This compound Analogue C->End

Caption: A generalized workflow for the synthesis of this compound analogues.

Protocol for a Key Synthetic Step: Intramolecular Heck Reaction for Azabicyclo[3.3.1]nonane Core Construction

This protocol is a representative example of a key bond-forming reaction used in the synthesis of related Daphniphyllum alkaloids.

Materials:

  • Appropriately functionalized cyclization precursor (1 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1 equivalents)

  • Phosphine (B1218219) ligand (e.g., PPh₃, 0.2 equivalents)

  • Base (e.g., Ag₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclization precursor, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the celite pad with additional organic solvent.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired azabicyclo[3.3.1]nonane core structure.

Protocol for In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with this compound analogues at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., A-549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound analogues (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogue stock solutions in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways for Investigation

The precise mechanism of action for the cytotoxic effects of this compound and its analogues has not been extensively studied. However, many natural product-based anticancer agents exert their effects through the induction of apoptosis. A hypothetical signaling pathway that could be investigated is the intrinsic (mitochondrial) apoptosis pathway.

Hypothetical Apoptotic Pathway for this compound Analogues

cluster_cell Cancer Cell Daph This compound Analogue Mito Mitochondrion Daph->Mito Induces stress Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for the induction of apoptosis by this compound analogues.

Further Investigations:

  • Western Blot Analysis: To probe for the activation of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and the release of cytochrome c from the mitochondria.

  • Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify the extent of apoptosis and necrosis induced by the compounds.

  • Gene Expression Analysis: To identify genes that are up- or down-regulated in response to treatment with this compound analogues.

Conclusion and Future Directions

The Daphniphyllum alkaloids, including this compound, represent a promising class of natural products with potent cytotoxic activities. The protocols and data presented in these application notes provide a foundation for the systematic synthesis and biological evaluation of novel this compound analogues. Future research should focus on:

  • The synthesis of a diverse library of this compound analogues with modifications at various positions of the polycyclic core to establish clear structure-activity relationships.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways responsible for the observed cytotoxicity.

  • Evaluation of promising analogues in more advanced preclinical models, including in vivo animal studies, to assess their therapeutic potential.

By combining innovative synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of this compound and its analogues can be explored for the development of new anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Daphniyunnine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed synthetic routes and yield optimization data for Daphniyunnine A are not extensively available in the public domain. This guide is based on published data for the synthesis of closely related Daphniyunnine-family alkaloids, such as Daphniyunnine B and C. The troubleshooting advice and experimental protocols provided are intended to be broadly applicable to the synthesis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the construction of the AC bicyclic skeleton of a Daphniyunnine-type alkaloid. What are some common issues and solutions?

A1: The construction of the AC bicyclic framework, particularly with the creation of vicinal all-carbon quaternary stereocenters, is a known challenge. A common approach involves an acid-promoted rearrangement followed by hydrolysis, amidation, and subsequent intramolecular iodocyclization.

Troubleshooting:

  • Low yield in the initial rearrangement/amidation: Ensure anhydrous conditions and precise control of acid concentration. The choice of amide source can also be critical.

  • Poor diastereoselectivity in the iodocyclization: Temperature control is crucial. Running the reaction at lower temperatures may improve selectivity. The choice of base for the subsequent elimination step (e.g., DBU) can also influence the outcome.

  • Difficulty in purification: The intermediates can be polar. Consider using a sequence of chromatographic techniques, starting with a less polar solvent system and gradually increasing polarity.

Q2: My intramolecular cyclization to form the core tricycle is giving low yields. What factors should I investigate?

A2: Intramolecular cyclizations, such as the [3+2] cycloaddition used to form key tetracyclic intermediates in related syntheses, are sensitive to several factors.

Troubleshooting:

  • Catalyst activity: Ensure the catalyst (e.g., Sc(OTf)₃) is fresh and handled under inert conditions to prevent deactivation.

  • Solvent choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Screen a range of solvents (e.g., toluene, CH₂Cl₂, MeCN).

  • Substrate purity: Impurities in the starting material can interfere with the catalyst and lead to side reactions. Ensure the precursor is of high purity.

  • Concentration: The reaction should be run at high dilution to favor the intramolecular pathway over intermolecular side reactions.

Troubleshooting Guides

Guide 1: Improving Yield in the Synthesis of the AC Bicyclic Lactam

This guide focuses on the key transformation for constructing the AC bicyclic lactam, a common intermediate in Daphniyunnine synthesis.

IssuePotential CauseRecommended Solution
Low yield of primary amide (e.g., compound 192 in Daphniyunnine B synthesis) Incomplete hydrolysis of the preceding intermediate.Ensure complete hydrolysis by extending the reaction time or adjusting the acid concentration. Monitor the reaction by TLC or LC-MS.
Inefficient amidation.Screen different amidation reagents and conditions. Ensure the reaction is strictly anhydrous.
Failure of intramolecular iodocyclization Decomposition of the starting material.Use milder iodinating agents. Control the reaction temperature carefully, starting at low temperatures and slowly warming if necessary.
Steric hindrance.Consider alternative cyclization strategies if steric hindrance is a major factor.
Low yield in the final elimination step Incomplete elimination or side reactions.Optimize the base and reaction temperature. DBU is commonly used, but other non-nucleophilic bases could be screened.
Guide 2: Optimizing the [3+2] Cycloaddition for Tetracycle Formation

This guide addresses common problems encountered during the crucial intramolecular [3+2] cycloaddition step.

IssuePotential CauseRecommended Solution
No reaction or slow conversion Inactive catalyst.Use a freshly opened bottle of the scandium triflate catalyst or purify the existing batch. Ensure rigorous exclusion of air and moisture.
Incorrect solvent.The solvent can play a critical role. Screen non-coordinating solvents of varying polarity.
Formation of intermolecular side products Reaction concentration is too high.Perform the reaction under high-dilution conditions (e.g., slow addition of the substrate to a solution of the catalyst).
Low diastereoselectivity Reaction temperature.Investigate the effect of temperature on the diastereoselectivity. Lower temperatures often favor higher selectivity.
Catalyst choice.While Sc(OTf)₃ is reported, other Lewis acids could be screened for improved selectivity.

Key Experimental Protocols

Protocol 1: Synthesis of the AC Bicyclic Lactam (Adapted from Daphniyunnine B synthesis)
  • Acid-promoted rearrangement, hydrolysis, and amidation: To a solution of cyclohexenol (B1201834) (1.0 eq) in a suitable solvent (e.g., THF), add the acid catalyst (e.g., p-TsOH, 0.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for the specified time. Upon completion, quench the reaction and perform an aqueous workup. The crude product is then subjected to hydrolysis followed by amidation using standard conditions (e.g., conversion to an acid chloride followed by reaction with aqueous ammonia) to yield the primary amide.

  • Intramolecular iodocyclization and elimination: Dissolve the primary amide (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂). Add the iodinating agent (e.g., I₂, 1.2 eq) and a base (e.g., NaHCO₃, 2.0 eq). Stir the reaction at room temperature until completion. After aqueous workup, dissolve the crude product in a solvent (e.g., THF) and add DBU (1.5 eq). Heat the reaction to the specified temperature to effect elimination, yielding the bicyclic lactam.

Visualizations

Logical Troubleshooting Workflow for Low-Yield Cyclization

low_yield_cyclization start Low Yield in Cyclization Step check_purity Verify Starting Material Purity (TLC, NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Conc, Time) start->check_conditions check_reagents Check Reagent/Catalyst Activity start->check_reagents purify_sm Re-purify Starting Material check_purity->purify_sm optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_conc Optimize Concentration (High Dilution) check_conditions->optimize_conc fresh_reagents Use Fresh/Purified Reagents/Catalyst check_reagents->fresh_reagents rerun_reaction Re-run Reaction with Optimized Parameters purify_sm->rerun_reaction optimize_temp->rerun_reaction optimize_conc->rerun_reaction fresh_reagents->rerun_reaction

Caption: Troubleshooting workflow for low-yield cyclization reactions.

General Synthetic Strategy for Daphniyunnine-Type Alkaloid Core

daphniyunnine_synthesis A Simple Chiral Precursor (e.g., Carvone derivative) B AC Bicyclic Intermediate A->B Multi-step sequence C Tetracyclic Core Structure B->C Key Cyclization (e.g., [3+2] cycloaddition) D Further Elaboration C->D Functional Group Interconversions E Daphniyunnine-Type Alkaloid D->E Final Ring Closures

Caption: Generalized synthetic pathway to Daphniyunnine-type alkaloids.

Technical Support Center: Total Synthesis of Daphniyunnine A and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Daphniyunnine A and other structurally related Daphniphyllum alkaloids. The content is designed for an audience of researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and its analogues?

A1: The total synthesis of this compound and related calyciphylline A-type alkaloids presents several significant challenges:

  • Construction of the Polycyclic Core: Assembling the sterically congested and structurally complex polycyclic framework, often a [6-6-5] tricyclic system, is a primary hurdle.

  • Stereochemical Control: These molecules contain numerous stereocenters, including challenging all-carbon quaternary centers, requiring highly diastereoselective reactions.

  • Ring Formation Strategies: The formation of the seven-membered ring and other carbocycles within the structure often requires specialized and optimized reaction conditions.

  • Functional Group Installation: Introduction of specific functionalities on a complex scaffold can be difficult due to steric hindrance and competing reactive sites.

Q2: Which synthetic strategies have been most successful in constructing the core structure?

A2: Several strategies have been effectively employed:

  • Intramolecular Diels-Alder Reactions: This has been a key strategy for forming the bicyclic core and setting multiple stereocenters in a single step.

  • Radical Cyclizations: N-centered radical cyclizations have been used to rapidly assemble the tricyclic core.[1]

  • Gold-Catalyzed Cyclizations: Gold-catalyzed reactions, such as 6-exo-dig cyclizations, have been utilized to construct bridged bicyclic systems, which are precursors to the core structure.[2]

  • Aza-Prins Cyclization: This biomimetic approach has been successful in the synthesis of related heptacyclic Daphniphyllum alkaloids.[3]

  • Intramolecular Michael Additions: These reactions are often used to form the pyrrolidine (B122466) ring with desired stereochemistry.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Intramolecular Diels-Alder Cycloaddition for Core Construction

The intramolecular Diels-Alder reaction is a critical step for constructing the bicyclic core of many Daphniphyllum alkaloids. However, achieving high diastereoselectivity can be challenging, often yielding a mixture of isomers.

Symptom Possible Cause Suggested Solution
Formation of multiple diastereomersThermal cycloaddition lacks sufficient facial selectivity.Switch from thermal conditions to Lewis acid catalysis. Et₂AlCl has been shown to promote stereoselective cycloaddition.[4]
Low conversion to desired productThe substrate conformation is not favorable for the desired cycloaddition pathway.Modify the tether connecting the diene and dienophile to favor the required transition state geometry.
Complex product mixtureSide reactions occurring at high temperatures.Employ milder reaction conditions with the use of a suitable Lewis acid to lower the activation energy.
Issue 2: Difficulty in the Formation of the Azabicyclo[3.3.1]nonane Core

The construction of the characteristic 2-azabicyclo[3.3.1]nonane moiety is a common challenge due to the conformational requirements of the cyclization.

Symptom Possible Cause Suggested Solution
Failure of Grewe-type cyclizationUnfavorable boat conformation of the piperidine (B6355638) ring for arylation.Oxidize the secondary alcohol to a ketone. The change in geometry can facilitate the cyclization under strong Brønsted acid conditions (e.g., 48% HBr) at elevated temperatures.[5]
Low yields in radical cyclizationInefficient H-atom transfer from the solvent or reagent.Screen different H-atom donating solvents. The use of THF in combination with a weak terminal H-atom donor has been reported to improve yields in tin-free radical cyclizations.[6]
Issue 3: Unsuccessful Installation of the All-Carbon Quaternary Center

The creation of all-carbon quaternary centers, particularly those adjacent to other stereocenters, is a significant synthetic obstacle.

Symptom Possible Cause Suggested Solution
Failure of 1,4-conjugate addition to a tetrasubstituted alkeneSteric hindrance around the alkene and competing deprotonation or tautomerization of the α,β-unsaturated lactam.Employ an alternative strategy, such as a thia-Paternò-Büchi [2+2] photocycloaddition followed by stereospecific thietane (B1214591) reduction. This has been shown to achieve a formal syn-hydromethylation across the challenging alkene.[5]
Low yields in allylation/alkylation reactionsSteric congestion hindering the approach of the electrophile.Optimize the base and reaction temperature. Use of a strong, non-nucleophilic base at low temperatures can improve selectivity.

Key Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is based on the synthesis of (-)-Calyciphylline N by the Smith group and is applicable for constructing the bicyclic core.[4]

  • Preparation: Dissolve the triene precursor (1.0 equiv) in dry CH₂Cl₂ under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

  • Addition of Lewis Acid: Slowly add a solution of Et₂AlCl (1.1 equiv) in hexanes to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Protocol 2: Tin-Free N-Centered Radical Tandem Cyclization

This protocol is adapted from studies on the construction of the ABC core of calyciphylline A alkaloids.[6]

  • Preparation of N-Chloroamine Precursor: Dissolve the secondary amine precursor in an appropriate solvent (e.g., CH₂Cl₂) and treat with a chlorinating agent such as N-chlorosuccinimide (NCS) in the dark to form the N-chloroamine.

  • Cyclization: In a separate flask, prepare a solution of the chosen initiator (e.g., AIBN) in a suitable H-atom donating solvent (e.g., THF). Add the N-chloroamine precursor and a weak terminal H-atom donor.

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting tricyclic product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Low Diastereoselectivity in Diels-Alder Cyclization

G start Low Diastereoselectivity in Intramolecular Diels-Alder thermal Thermal Conditions start->thermal lewis Lewis Acid Catalysis (e.g., Et₂AlCl) start->lewis Alternative tether Modify Substrate Tether start->tether Alternative outcome1 Mixture of Diastereomers thermal->outcome1 Leads to outcome2 Improved Selectivity (e.g., 9:1 d.r.) lewis->outcome2 Leads to outcome3 Potentially Improved Selectivity tether->outcome3 Leads to G start Install C-21 Quaternary Methyl Group conj_add Conjugate Addition start->conj_add Attempt 1 photocyclo [2+2] Photocycloaddition (Thia-Paternò-Büchi) start->photocyclo Attempt 2 failure Failure due to Steric Hindrance conj_add->failure reduction Thietane Reduction photocyclo->reduction success Successful Installation of Quaternary Center reduction->success

References

Technical Support Center: Purification of Daphniyunnine A from Daphniphyllum yunnanense Extract

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Daphniyunnine A. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the isolation of this novel alkaloid. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your purification workflow.

Experimental Protocol: Isolation and Purification of this compound

This protocol is based on the original method described by Zhang et al. (2006) in the Journal of Natural Products.

1. Plant Material and Extraction:

  • Plant Material: Dried and powdered stems and leaves of Daphniphyllum yunnanense.

  • Extraction:

    • A substantial quantity of the powdered plant material (e.g., 10 kg) is percolated with 95% industrial ethanol (B145695) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

    • The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then suspended in a 2% aqueous solution of hydrochloric acid (HCl) and filtered.

    • The acidic solution is washed with chloroform (B151607) (CHCl₃) to remove non-alkaloidal components.

    • The aqueous layer is then basified with ammonia (B1221849) (NH₃·H₂O) to a pH of 9-10.

    • The basified solution is subsequently extracted with chloroform to obtain the crude alkaloidal fraction.

2. Chromatographic Purification:

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude alkaloidal extract is subjected to column chromatography over silica (B1680970) gel.

    • A stepwise gradient elution is performed using a chloroform-methanol (CHCl₃-MeOH) solvent system. The polarity is gradually increased, for example, from 100:1 to 10:1 (v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound and related alkaloids.

  • Further Purification (Repeated Column Chromatography):

    • The fractions enriched with this compound are combined and subjected to repeated column chromatography.

    • Different stationary phases, such as Sephadex LH-20, may be employed for further separation.

    • A common mobile phase for Sephadex LH-20 is a mixture of chloroform and methanol (B129727) (e.g., 1:1 v/v).

    • Final purification may be achieved using preparative TLC or high-performance liquid chromatography (HPLC).

3. Crystallization:

  • The purified this compound is dissolved in a suitable solvent, such as acetone (B3395972), and allowed to crystallize to obtain the pure compound.

Quantitative Data Summary

ParameterValueReference
Starting Plant Material (dried stems and leaves)10 kgZhang et al. (2006)
Crude Alkaloidal Extract50 gZhang et al. (2006)
Purified this compound15 mgZhang et al. (2006)

Experimental Workflow

G plant_material Dried & Powdered Daphniphyllum yunnanense (10 kg) extraction Percolation with 95% EtOH plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract acid_base_extraction Acid-Base Extraction (2% HCl, NH3·H2O, CHCl3) crude_extract->acid_base_extraction crude_alkaloids Crude Alkaloids (50 g) acid_base_extraction->crude_alkaloids silica_gel_cc Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->silica_gel_cc enriched_fraction This compound Enriched Fraction silica_gel_cc->enriched_fraction sephadex_cc Sephadex LH-20 Column Chromatography (CHCl3-MeOH 1:1) enriched_fraction->sephadex_cc preparative_tlc Preparative TLC / HPLC sephadex_cc->preparative_tlc pure_compound Pure this compound (15 mg) preparative_tlc->pure_compound crystallization Crystallization (Acetone) pure_compound->crystallization final_product Crystalline this compound crystallization->final_product

Caption: Purification workflow for this compound.

Troubleshooting Guide & FAQs

Q1: My yield of crude alkaloids is very low. What could be the issue?

A1:

  • Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Also, confirm that the percolation with ethanol was exhaustive (typically repeated three times).

  • Inefficient Acid-Base Extraction: Check the pH at each step. The initial acidification should be sufficient to protonate all alkaloids, making them water-soluble. Subsequently, ensure the solution is made sufficiently basic (pH 9-10) to deprotonate the alkaloids for efficient extraction into the organic solvent.

  • Plant Material Quality: The concentration of alkaloids in the plant can vary depending on the age of the plant, the season of collection, and storage conditions.

Q2: I am having difficulty separating this compound from other co-eluting alkaloids during column chromatography. What can I do?

A2:

  • Optimize the Mobile Phase: A shallow gradient of the eluting solvents can improve resolution. For the silica gel column, try a very slow increase in the percentage of methanol in chloroform.

  • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (B75360) or a bonded-phase silica gel.

  • Utilize Different Chromatographic Techniques: Sephadex LH-20 is effective for separating compounds based on size and polarity. Preparative HPLC with a suitable column (e.g., C18) and mobile phase can offer higher resolution for final purification.

Q3: My purified compound does not crystallize. What are the possible reasons?

A3:

  • Purity: The most common reason for crystallization failure is the presence of impurities. The compound may require further purification.

  • Solvent Choice: The choice of solvent for crystallization is critical. If acetone does not work, try other solvents of varying polarities or solvent mixtures. Slow evaporation of the solvent can also promote crystal growth.

  • Supersaturation: Ensure you have a supersaturated solution. This can be achieved by slowly cooling a hot, saturated solution or by the slow evaporation of the solvent.

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: The structure of this compound was originally characterized by spectroscopic methods.[1] You can confirm the identity and purity of your compound using the following techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • X-ray Crystallography: To determine the three-dimensional structure if suitable crystals can be obtained.[1]

Logical Relationship of Troubleshooting

G issue Low Yield or Purification Difficulty extraction_problems Incomplete Extraction issue->extraction_problems ph_issues Incorrect pH in Acid-Base Extraction issue->ph_issues plant_quality Poor Plant Material issue->plant_quality co_elution Co-eluting Impurities issue->co_elution crystallization_failure Crystallization Failure issue->crystallization_failure solution_extraction Finer Grinding of Plant Material Repeat EtOH Extraction extraction_problems->solution_extraction solution_ph Verify pH at Each Step ph_issues->solution_ph solution_plant Source High-Quality Plant Material plant_quality->solution_plant solution_chromatography Optimize Mobile Phase Gradient Try Different Stationary Phase Use Preparative HPLC co_elution->solution_chromatography solution_crystallization Further Purification Screen Crystallization Solvents crystallization_failure->solution_crystallization

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimizing Reaction Conditions for Daphniyunnine-Type Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphniyunnine-type alkaloids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction conditions during the complex synthesis of these natural products. While a specific total synthesis for Daphniyunnine A is not yet extensively published, the strategies and troubleshooting guides provided here are based on the successful syntheses of structurally related and well-documented Daphniphyllum alkaloids, such as Daphenylline and the core structures of Daphniyunnine B and C. The principles and methodologies discussed are highly applicable to the synthesis of this compound and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of Daphniyunnine-type alkaloids where optimization is crucial?

A1: The construction of the complex polycyclic core is the most challenging aspect of Daphniyunnine-type alkaloid synthesis. Key stages that often require significant optimization include:

  • Formation of the core ring system: Reactions such as intramolecular Diels-Alder cycloadditions, [5+2] cycloadditions, and tandem radical cyclizations are powerful but sensitive to substrate and reaction conditions.

  • Installation of quaternary stereocenters: Creating sterically congested all-carbon quaternary centers is a significant hurdle. Methodologies like conjugate additions and stereoselective alkylations often require careful optimization of reagents and reaction parameters.

  • Late-stage functional group interconversions: Modifying functional groups in a complex, sterically hindered environment can be challenging and may lead to unexpected side reactions or low yields.

Q2: How can I improve the diastereoselectivity of key cyclization reactions in the synthesis of the Daphniyunnine core?

A2: Achieving high diastereoselectivity is critical for an efficient synthesis. Consider the following strategies:

  • Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of metal and ligand is paramount. For instance, in a Pd-catalyzed enolate α-vinylation, different phosphine (B1218219) ligands can dramatically influence the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the cyclization. A screen of different solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DMF), is recommended.

  • Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: The use of chiral auxiliaries or directing groups on the substrate can effectively control the facial selectivity of the reaction.

Q3: What are common challenges in scaling up the synthesis of Daphniyunnine-type intermediates?

A3: Scaling up complex syntheses presents several challenges:

  • Exothermic Reactions: Some reactions, like Grignard additions or reductions with metal hydrides, can be highly exothermic and require careful temperature management on a larger scale.

  • Reagent Addition and Mixing: Slow and controlled addition of reagents, as well as efficient stirring, becomes more critical at a larger scale to maintain homogeneity and control reaction rates.

  • Purification: Chromatographic purification can become cumbersome and inefficient for large quantities of material. Exploring alternative purification methods like crystallization or distillation for intermediates is advisable.

  • Safety: A thorough safety review of all reaction steps is essential before scaling up, paying close attention to potentially hazardous reagents and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular [4+2] Cycloaddition for Core Construction

Q: I am experiencing low yields in the intramolecular Diels-Alder reaction to form the bicyclic core of a Daphniyunnine-type intermediate. What are the potential causes and solutions?

A: Low yields in intramolecular Diels-Alder reactions can stem from several factors. Here is a troubleshooting guide:

Potential CauseRecommended Solution(s)
High Activation Energy Increase the reaction temperature. Microwave irradiation can sometimes be effective in promoting sluggish cycloadditions.
Unfavorable Conformation of the Precursor The diene and dienophile may not readily adopt the required reactive conformation. The use of a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) can promote the reaction by coordinating to the dienophile and lowering the LUMO energy, as well as potentially favoring the s-cis conformation of the diene.
Decomposition of Starting Material or Product The required high temperatures may lead to decomposition. Screen for a milder Lewis acid catalyst or consider a different synthetic route that allows for reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Reversibility of the Cycloaddition The retro-Diels-Alder reaction may be significant at high temperatures. If possible, design the substrate so that the cycloaddition is followed by an irreversible step.
Issue 2: Poor Stereoselectivity in the Conjugate Addition to an α,β-Unsaturated System

Q: My conjugate addition reaction to install a key substituent is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity in conjugate additions is crucial for controlling the stereochemistry of the final product. Here are some troubleshooting steps:

Potential CauseRecommended Solution(s)
Reagent Choice The choice of nucleophile and its counterion can significantly impact stereoselectivity. For organocuprates, switching from a Gilman reagent (R₂CuLi) to a higher-order cuprate (B13416276) or using different additives (e.g., TMSCl, BF₃·OEt₂) can alter the reactivity and selectivity.
Solvent Effects The solvent can influence the aggregation state and reactivity of the organometallic reagent. Screen a range of ethereal solvents (e.g., THF, Et₂O, DME) and non-coordinating solvents (e.g., toluene).
Temperature Lowering the reaction temperature (e.g., from -20 °C to -78 °C) often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Steric Hindrance If the substrate is sterically hindered, a less bulky nucleophile might be required. Conversely, a bulkier nucleophile might exhibit higher facial selectivity.

Experimental Protocols

Representative Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is a generalized procedure based on methodologies used in the synthesis of Daphniphyllum alkaloid cores.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the dienyl-dienophile precursor (1.0 eq) and dissolve it in anhydrous dichloromethane (B109758) (DCM, 0.01 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq, 1.0 M in hexanes) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Quantitative Data Summary

The following tables summarize optimized reaction conditions from published syntheses of related Daphniphyllum alkaloids, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimization of a Pd-Catalyzed Enolate α-Vinylation

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)PPh₃K₃PO₄Toluene10045
2Pd₂(dba)₃ (5)P(o-tol)₃Cs₂CO₃Dioxane10068
3Pd₂(dba)₃ (5)XPhosK₂CO₃Toluene11085
4Pd(OAc)₂ (10)SPhosK₃PO₄Dioxane10072

Table 2: Screening of Conditions for a [5+2] Cycloaddition

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1-Toluene11024<10
2Rh₂(OAc)₄ (5 mol%)DCE801265
3Fe(OTf)₃ (10 mol%)MeCN601840
4Sc(OTf)₃ (10 mol%)Toluene801278

Visualizations

experimental_workflow cluster_0 Core Synthesis cluster_1 Late-Stage Functionalization A Starting Material (e.g., Functionalized Cyclohexenone) B Key Cycloaddition (e.g., Diels-Alder) A->B Several Steps C Stereocenter Installation (e.g., Conjugate Addition) B->C D Ring System Elaboration C->D E Introduction of Side Chain D->E F Final Cyclizations E->F G Daphniyunnine-type Core Structure F->G

stability issues of Daphniyunnine A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daphniyunnine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: While specific stability data for this compound is not yet extensively published, the stability of alkaloids, in general, is influenced by several key factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to consider these factors when preparing, storing, and using solutions of this compound.

Q2: What are the recommended general storage conditions for a stock solution of this compound?

A2: For optimal stability, it is recommended to store stock solutions of this compound in a cool, dark place. Storage at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), can slow down potential chemical degradation.[3] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light, especially UV light, which can cause photodegradation.

Q3: How can I determine if my this compound solution has degraded?

A3: Degradation can be identified by several observational and analytical methods. Visual cues may include a change in color or the formation of precipitates. Analytically, the most reliable method is to use a stability-indicating chromatographic technique, such as High-Performance Liquid Chromatography (HPLC).[4] The appearance of new peaks or a decrease in the peak area of the main this compound compound suggests degradation.

Q4: Which solvents are recommended for dissolving this compound to maintain its stability?

A4: The choice of solvent can impact the stability of a compound. While specific compatibility studies for this compound are not available, high-purity solvents like methanol (B129727), ethanol, or acetonitrile (B52724) are commonly used for dissolving alkaloids for analytical purposes.[5] For biological assays, Dimethyl Sulfoxide (DMSO) is often used. It is important to use anhydrous, high-quality solvents and to prepare solutions fresh when possible.

Troubleshooting Guides

Q1: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?

A1: Yes, inconsistent results are a common sign of compound instability. If the potency of your this compound solution decreases over time, it can lead to variability in your assays.

Troubleshooting Steps:

  • Prepare a fresh stock solution of this compound and repeat the experiment. If the results are now consistent, it is likely that your previous stock solution had degraded.

  • Analyze your stock solution using HPLC. Compare the chromatogram of your current stock solution to one from a freshly prepared solution or a previously recorded chromatogram of a pure sample. A decrease in the main peak's area and the appearance of new peaks are indicators of degradation.

  • Review your storage conditions. Ensure that your stock solution is stored at the recommended temperature, protected from light, and in a tightly sealed container.

Q2: I have observed new, smaller peaks in the chromatogram of my this compound sample. What do these peaks represent?

A2: The appearance of new peaks in your chromatogram that were not present in the initial analysis of the pure compound strongly suggests the formation of degradation products.

Next Steps:

  • Quantify the change. Determine the percentage of the main peak's area that has decreased and the percentage of the new peaks' areas relative to the total peak area. A significant change indicates a stability issue.

  • Characterize the degradants. If it is critical to understand the degradation pathway, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weights of the new compounds, providing clues to their structures.[6][7]

  • Perform a forced degradation study. To understand what conditions are causing the degradation, you can intentionally expose your this compound solution to stress factors such as acid, base, heat, light, and oxidation. This will help you identify the conditions to avoid.[8]

Q3: My this compound solution, which was initially colorless, has now developed a slight yellow tint. Is it still suitable for use?

A3: A change in color is a visual indicator of a potential chemical change and possible degradation. It is not recommended to use a solution that has changed color without further investigation.

Recommended Action:

  • Do not use the solution for quantitative experiments. The color change suggests that an unknown amount of this compound may have degraded, and new, unknown compounds may be present, which could interfere with your assay.

  • Analyze the solution by HPLC-UV and LC-MS. This will confirm if degradation has occurred and help identify the degradation products.

  • Discard the discolored solution and prepare a fresh one, ensuring proper storage conditions to prevent future degradation.

Quantitative Data Summary

As there is no publicly available stability data for this compound, the following table presents a hypothetical example of how to summarize data from a forced degradation study. Researchers can use this format to tabulate their own findings.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl246015.2%2
0.1 M NaOH246028.5%3
3% H₂O₂24258.7%1
Heat488012.1%2
Light (ICH Q1B)24255.4%1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study exposes this compound to various stress conditions to identify potential degradation pathways.[4][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an HPLC method that can separate the parent drug from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for alkaloid analysis.[9]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile or methanol

  • Gradient Elution: Start with a low percentage of B and gradually increase it to elute compounds with different polarities. For example, 5% to 95% B over 20 minutes.

2. Method Optimization:

  • Inject a mixture of the stressed samples to ensure that all degradation products are separated from the main this compound peak and from each other.

  • Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution.

3. Detection:

  • Use a UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

Protocol 3: LC-MS Analysis for Degradant Identification

LC-MS is used to determine the molecular weights of the degradation products observed in the HPLC analysis.

1. LC Conditions:

  • Use the same HPLC method developed in Protocol 2.

2. MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for alkaloids.

  • Polarity: Run in both positive and negative ion modes to ensure detection of all components.

  • Analysis Type:

    • Full Scan: To determine the molecular weights of all eluting compounds.

    • Tandem MS (MS/MS): To fragment the ions of the degradation products and obtain structural information.

Protocol 4: Quantitative NMR (qNMR) for Stability Monitoring

qNMR can be used to determine the exact concentration of this compound in a solution over time without the need for a reference standard of the degradants.[10][11]

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., MeOD-d₄).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

3. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard.

  • Repeat the analysis at different time points to monitor any decrease in concentration.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Expose to stress thermal Thermal Stress (80°C) stock->thermal Expose to stress photo Photostability (ICH Q1B) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms If degradants are present report Report % Degradation and Identify Degradation Pathways hplc->report lcms->report

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Flowchart cluster_yes Degradation Confirmed cluster_no No Degradation start Inconsistent Experimental Results or Visual Change in Solution check_hplc Analyze solution by HPLC-UV start->check_hplc compare_chromatograms Compare to a fresh or reference chromatogram check_hplc->compare_chromatograms is_degraded New peaks or decreased main peak? compare_chromatograms->is_degraded review_storage Review storage conditions (Temp, Light, Seal) is_degraded->review_storage Yes investigate_other Investigate other experimental parameters (e.g., reagents, assay protocol) is_degraded->investigate_other No prepare_fresh Prepare fresh solution and re-run experiment review_storage->prepare_fresh characterize Optional: Characterize degradants using LC-MS prepare_fresh->characterize end_yes Problem Solved characterize->end_yes end_no Problem is Elsewhere investigate_other->end_no

Caption: Troubleshooting flowchart for stability issues.

References

Technical Support Center: Overcoming Stereochemical Challenges in the Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on the synthesis of Daphenylline, a closely related and extensively studied Daphniphyllum alkaloid, the principles and troubleshooting strategies discussed are broadly applicable to other members of this family, including Daphniyunnine A, due to their shared structural motifs and stereochemical complexities. As of December 2025, a detailed total synthesis of this compound has not been extensively reported in publicly available scientific literature.

Introduction

The intricate, polycyclic architecture of Daphniphyllum alkaloids, such as this compound and Daphenylline, presents formidable challenges to synthetic chemists, particularly in the precise control of stereochemistry. These molecules often feature multiple contiguous stereocenters, including sterically demanding all-carbon quaternary centers, embedded within complex bridged and fused ring systems. This technical support center provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) to address common stereochemical hurdles encountered during the synthesis of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the synthesis of Daphenylline and related alkaloids?

A1: The main stereochemical hurdles include:

  • Construction of the bridged 6,6,5-tricyclic core: Establishing the correct relative stereochemistry of the multiple stereocenters within this core framework is a significant challenge.

  • Installation of the all-carbon quaternary stereocenter: Creating sterically congested quaternary carbons with the correct configuration is often difficult and requires highly selective methods.

  • Control of diastereoselectivity in cyclization reactions: Many key bond-forming reactions, such as Michael additions and Diels-Alder reactions, can lead to mixtures of diastereomers if not carefully controlled.

  • Stereoselective reduction of sterically hindered functional groups: The complex three-dimensional structure can impede access of reagents to certain functional groups, making stereoselective transformations challenging.

Q2: How can I improve the diastereoselectivity of the intramolecular Michael addition to form the pyrrolidine (B122466) ring?

A2: In the synthesis of Daphenylline by the Li group, the intramolecular Michael addition to form the bridged 6,6,5-tricyclic motif proceeded with high diastereoselectivity (10:1).[1][2] To troubleshoot poor diastereoselectivity in similar transformations, consider the following:

  • Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. Lowering the temperature often enhances selectivity.

  • Nature of the Base: The choice of base can significantly influence the transition state geometry. Experiment with various organic and inorganic bases of different steric bulk and basicity.

  • Substrate Control: The stereochemistry of existing centers in the precursor can direct the approach of the nucleophile. Ensure the stereochemical integrity of your starting materials.

Q3: I am struggling with the stereoselective hydrogenation of a sterically hindered alkene. What strategies can I employ?

A3: The hydrogenation of a sterically hindered endocyclic alkene in the late stages of the Daphenylline synthesis proved to be challenging. While Pd/C catalysis led to the incorrect diastereomer, the use of Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6) provided the desired stereoisomer.[1] If you are facing similar issues, consider these options:

  • Directed Hydrogenation: If a directing group (e.g., hydroxyl) is present in the vicinity of the alkene, it can be used to guide the catalyst to a specific face of the molecule.

  • Alternative Catalysts: Screen a variety of homogeneous catalysts (e.g., Crabtree's, Wilkinson's) and heterogeneous catalysts (e.g., Pd, Pt, Rh on different supports). The ligand environment of the metal is crucial for stereocontrol.

  • Substrate Modification: Temporarily modifying the substrate to alter its conformational preferences can sometimes expose one face of the alkene to the catalyst more effectively.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Construction of the Bridged 6,6,5-Tricyclic Core
Potential Cause Troubleshooting Step Rationale
Flexible Transition State Optimize reaction conditions (lower temperature, screen solvents).A more ordered transition state at lower temperatures can enhance facial selectivity.
Inappropriate Reagent/Catalyst Screen a library of catalysts or reagents with varying steric and electronic properties.The catalyst's ligand sphere or the reagent's size can significantly influence the stereochemical outcome.
Sub-optimal Substrate Conformation Modify protecting groups or adjacent functionalities to bias the substrate's conformation.A more rigid substrate conformation can lead to better stereocontrol.
Issue 2: Difficulty in Stereoselective Installation of a Quaternary Center
Potential Cause Troubleshooting Step Rationale
Steric Hindrance Employ smaller nucleophiles or electrophiles if possible. Use highly reactive reagents to overcome steric barriers.Steric congestion around the prochiral center can prevent the approach of bulky reagents.
Lack of Facial Bias Introduce a chiral auxiliary to direct the attack from a specific face.A covalently attached chiral moiety can create a strong facial bias.
Epimerization of the Newly Formed Center Use milder reaction conditions and workup procedures. Immediately protect or derivatize the product.The newly formed stereocenter might be labile under the reaction or isolation conditions.

Quantitative Data Summary

The following table summarizes key quantitative data from the Li group's total synthesis of Daphenylline, highlighting the high levels of stereocontrol achieved in critical steps.

Reaction Step Description Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Reference
Intramolecular Michael AdditionFormation of the bridged 6,6,5-tricyclic core.10:1 d.r.[1][2]
Asymmetric HydrolysisKinetic resolution of a racemic acetate.>95% ee[1]
HydrogenationReduction of a tetrasubstituted alkene using Crabtree's catalyst.Single diastereomer[1]

Key Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Michael Addition

This protocol is adapted from the total synthesis of Daphenylline by Li and coworkers.[1][2]

Reaction: Cyclization of precursor 1 to the bridged tricyclic compound 2 .

Procedure:

  • To a solution of the Michael precursor 1 in a suitable anhydrous solvent (e.g., THF, CH2Cl2) at -78 °C, add a solution of a strong non-nucleophilic base (e.g., KHMDS, LHMDS) dropwise.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired diastereomer of 2 .

Protocol 2: Stereoselective Hydrogenation with Crabtree's Catalyst

This protocol is based on a key step in the Daphenylline synthesis to control the stereochemistry of a challenging reduction.[1]

Reaction: Stereoselective reduction of the endocyclic double bond in intermediate 16 .

Procedure:

  • In a glovebox, dissolve the alkene substrate 16 and Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6) in degassed, anhydrous dichloromethane.

  • Transfer the reaction vessel to a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500 psi).

  • Stir the reaction mixture at room temperature for the required duration, monitoring for the disappearance of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Concentrate the reaction mixture and purify the product by flash column chromatography.

Visualizations

stereochemical_challenges cluster_synthesis Daphenylline Synthesis Workflow cluster_challenges Key Stereochemical Hurdles start Acyclic Precursor core_formation Intramolecular Michael Addition start->core_formation High d.r. tricyclic_core Bridged 6,6,5- Tricyclic Core core_formation->tricyclic_core c2 Diastereoselective Cyclization core_formation->c2 elaboration Further Functionalization & Ring Formation tricyclic_core->elaboration c1 Control of Relative Stereochemistry tricyclic_core->c1 quat_center Quaternary Center Installation elaboration->quat_center late_stage Late-Stage Intermediate quat_center->late_stage c3 Asymmetric Installation of Quaternary Center quat_center->c3 reduction Stereoselective Hydrogenation late_stage->reduction Facial Selectivity daphenylline Daphenylline reduction->daphenylline c4 Sterically Hindered Reductions reduction->c4

Caption: Key stereochemical challenges in the synthetic workflow of Daphenylline.

troubleshooting_logic cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Modification start Poor Stereoselectivity Observed temp Vary Temperature start->temp solvent Screen Solvents start->solvent reagent Change Reagent/Catalyst start->reagent protecting_group Modify Protecting Groups start->protecting_group auxiliary Introduce Chiral Auxiliary start->auxiliary outcome Improved Stereoselectivity temp->outcome solvent->outcome reagent->outcome protecting_group->outcome auxiliary->outcome

Caption: A logical workflow for troubleshooting poor stereoselectivity in synthetic reactions.

References

Technical Support Center: Refinement of Daphniyunnine A Isolation Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the isolation protocol for Daphniyunnine A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the isolation of this compound?

A1: this compound is isolated from the stems and leaves of Daphniphyllum yunnanense.[1]

Q2: What type of compound is this compound?

A2: this compound is a C-22 nor-Daphniphyllum alkaloid.[1] Alkaloids are basic nitrogenous compounds that can present unique challenges during isolation, such as strong interactions with acidic silica (B1680970) gel.

Q3: What are the known biological activities of this compound and related compounds?

A3: While specific biological activities for this compound are not extensively detailed in the initial isolation report, a related compound isolated in the same study, Daphniyunnine D, exhibited cytotoxic activity against P-388 and A-549 tumor cell lines.[1][2][3] Other Daphniphyllum alkaloids have been reported to possess various biological activities, including inhibitory effects on the NF-κB pathway and induction of autophagy.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction due to improper solvent choice or extraction time.- Ensure the use of a polar solvent like methanol (B129727) for exhaustive extraction. - Increase the extraction time or the number of extraction cycles. - Grind the plant material to a fine powder to increase the surface area for solvent penetration.
Poor Separation on Silica Gel Column Chromatography - Compound Tailing: Strong interaction between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica gel. - Co-elution of Impurities: Similar polarity of this compound and other co-occurring alkaloids.- For Tailing: Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonia) to the mobile phase to neutralize the acidic sites on the silica gel. - For Co-elution:     - Optimize the solvent system by testing various combinations of nonpolar and polar solvents (e.g., cyclohexane-acetone, chloroform-methanol).     - Consider using a different stationary phase, such as alumina (B75360) or reversed-phase C18 silica gel.
Difficulty in Purifying Fractions from Column Chromatography The fractions containing this compound are complex mixtures requiring further separation.Employ sequential chromatographic techniques. After the initial silica gel column, use Sephadex LH-20 chromatography followed by preparative reverse-phase HPLC for final purification.
This compound Fails to Crystallize Presence of minor impurities or residual solvent.- Re-purify the compound using preparative HPLC. - Try different solvent systems for crystallization (e.g., acetone). - Ensure the complete removal of solvents under high vacuum.
Compound Degradation during Isolation Instability of the alkaloid in acidic or basic conditions or prolonged exposure to heat.- Avoid strong acids and bases during extraction and purification. - Perform chromatographic separations at room temperature. - Minimize the time the compound is in solution.

Quantitative Data

The following table summarizes the quantitative data from the original isolation protocol of this compound.

ParameterValue
Starting Plant Material (dried stems and leaves of D. yunnanense)5.5 kg
Crude Alkaloidal Extract55 g
Final Yield of this compound (1)12 mg
Final Yield of Daphniyunnine B (2)10 mg
Final Yield of Daphniyunnine C (3)8 mg
Final Yield of Daphniyunnine D (4)15 mg
Final Yield of Daphniyunnine E (5)7 mg

Note: The yields for intermediate steps were not provided in the original publication.

Experimental Protocols

Detailed Methodology for the Isolation of this compound

This protocol is based on the experimental section of the original publication by Zhang et al. in the Journal of Natural Products, 2006.[1][2]

1. Extraction:

  • Air-dried and powdered stems and leaves of Daphniphyllum yunnanense (5.5 kg) are percolated with industrial methanol (3 x 20 L) at room temperature.

  • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and acidified to pH 2-3 with 5% HCl.

  • The acidic solution is extracted with chloroform (B151607) to remove non-alkaloidal compounds.

  • The aqueous layer is then basified to pH 9-10 with ammonia (B1221849) solution and extracted with chloroform to obtain the crude alkaloidal extract (55 g).

2. Preliminary Column Chromatography:

  • The crude alkaloidal extract (55 g) is subjected to silica gel column chromatography (100-200 mesh).

  • The column is eluted with a stepwise gradient of cyclohexane-acetone (100:0 to 0:100) and then chloroform-methanol (100:0 to 0:100) to yield several fractions.

3. Further Chromatographic Separation:

  • Fractions showing similar TLC profiles are combined.

  • The combined fractions are further purified by repeated silica gel column chromatography using chloroform-methanol or cyclohexane-acetone solvent systems.

4. Final Purification:

  • The fraction containing this compound is further purified by Sephadex LH-20 column chromatography, eluting with chloroform-methanol (1:1).

  • Final purification is achieved by preparative reverse-phase HPLC (C18 column) with a mobile phase of methanol-water to afford pure this compound (12 mg).

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Dried & Powdered Daphniphyllum yunnanense (Stems & Leaves) extraction Methanol Extraction plant->extraction acid_base Acid-Base Partition extraction->acid_base crude_alkaloid Crude Alkaloidal Extract acid_base->crude_alkaloid silica_gel Silica Gel Column Chromatography crude_alkaloid->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex hplc Preparative RP-HPLC sephadex->hplc daph_a Pure this compound hplc->daph_a

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathways for Cytotoxicity of Daphniphyllum Alkaloids

While the specific signaling pathway for this compound has not been elucidated, related Daphniphyllum alkaloids have been shown to exert their cytotoxic effects through the inhibition of the NF-κB pathway and the induction of autophagy.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_autophagy Autophagy Pathway daph_alkaloid Daphniphyllum Alkaloid (e.g., Daphniyunnine D) ikk IKK Complex daph_alkaloid->ikk Inhibition autophagosome Autophagosome Formation daph_alkaloid->autophagosome Induction tnf TNF-α tnfr TNFR tnf->tnfr tnfr->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (in Nucleus) nfkb->nfkb_nuc Translocation gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp autolysosome Autolysosome autophagosome->autolysosome lysosome Lysosome lysosome->autolysosome cell_death Autophagic Cell Death autolysosome->cell_death

References

Technical Support Center: Troubleshooting Daphniyunnine A Bioassay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in bioassays involving Daphniyunnine A.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing high variability between replicate wells in my cytotoxicity assay?

High variability between replicate wells can be attributed to several factors, ranging from inconsistent cell seeding to issues with the this compound solution.

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between plating wells. Calibrate and use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well.
Edge Effects To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.
Incomplete Dissolution of this compound Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. Gentle vortexing or sonication of the stock solution can aid dissolution.[1]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents to all wells.

Q2: My positive control is not showing the expected level of cytotoxicity. What could be the problem?

An ineffective positive control can invalidate the results of the entire experiment.

Potential CauseTroubleshooting Steps
Degraded Positive Control Prepare fresh positive control solutions for each experiment. Aliquot and store the positive control at the recommended temperature to avoid repeated freeze-thaw cycles.
Incorrect Concentration Double-check the calculations and dilutions for the positive control.
Resistant Cell Line Verify the sensitivity of the cell line to the chosen positive control from literature or previous experiments.

Q3: The IC50 value of this compound is significantly different from published data. Why might this be?

Discrepancies in IC50 values can arise from variations in experimental conditions and reagents.

ParameterRecommendation
Cell Line & Passage Number Use the same cell line and passage number as the reference study. High-passage number cells can exhibit altered sensitivity to cytotoxic compounds.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment.
Treatment Duration Adhere to the same treatment duration as the reference study.
Assay Method Use the same cytotoxicity assay (e.g., MTT, LDH) as the reference study.
Reagent Quality Use high-purity this compound and fresh, high-quality reagents.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Daphniyunnine D, a closely related compound to this compound.

CompoundCell LineCancer TypeIC50 (µM)
Daphniyunnine DP-388Murine Leukemia3.0[2][3]
Daphniyunnine DA-549Human Lung Adenocarcinoma0.6[2][3]

Experimental Protocols

MTT Cytotoxicity Assay Protocol for this compound in A549 Cells

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Visualizations

Experimental Workflow and Troubleshooting

experimental_workflow This compound Cytotoxicity Assay Workflow & Troubleshooting cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add Compound to Cells prep_compound->add_compound seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read_plate Read Absorbance dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve high_variability High Variability? plot_curve->high_variability ic50_off IC50 Inconsistent? plot_curve->ic50_off no_effect No Cytotoxic Effect? plot_curve->no_effect high_variability->seed_cells Check Seeding ic50_off->prep_compound Check Dilutions no_effect->prep_compound Verify Compound Activity

Caption: A workflow for a this compound cytotoxicity assay with integrated troubleshooting checkpoints.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

While the precise signaling pathways affected by this compound are still under investigation, many alkaloids with cytotoxic properties have been shown to induce apoptosis through the modulation of key signaling cascades such as the MAPK/ERK and NF-κB pathways. The following diagram illustrates a hypothetical pathway based on the known actions of similar compounds. This proposed mechanism requires experimental validation for this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_effectors Effector Proteins cluster_outcome Cellular Outcome daphniyunnine_a This compound mapk_erk MAPK/ERK Pathway daphniyunnine_a->mapk_erk Activation? nf_kb NF-κB Pathway daphniyunnine_a->nf_kb Inhibition? pi3k_akt PI3K/Akt Pathway daphniyunnine_a->pi3k_akt Inhibition? bax Bax (Pro-apoptotic) mapk_erk->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) nf_kb->bcl2 Downregulation pi3k_akt->bcl2 Downregulation caspases Caspases bax->caspases Activation bcl2->caspases Inhibition apoptosis Apoptosis caspases->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis, subject to experimental verification.

References

Technical Support Center: Enhancing the Efficiency of Daphniyunnine A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphniyunnine A and related calyciphylline A-type alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve the efficiency of key synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its complex polycyclic core.

Construction of the Polycyclic Core

Question: My intramolecular Diels-Alder reaction to form the ACDE ring system is resulting in a low yield and poor diastereoselectivity. What are the critical parameters to optimize?

Answer: The intramolecular Diels-Alder reaction for constructing the core of calyciphylline A-type alkaloids is indeed a challenging step, often plagued by issues of stereocontrol. Here are key factors to consider for troubleshooting:

  • Lewis Acid Catalysis: Thermal cyclization often leads to a mixture of diastereomers. The use of a Lewis acid is crucial for promoting a stereoselective cycloaddition. Ethylaluminum dichloride (Et₂AlCl) has been shown to effectively promote a stereoselective reaction, significantly improving the diastereomeric ratio.[1][2]

  • Solvent and Temperature: The choice of solvent and reaction temperature can dramatically influence the stereochemical outcome. It is recommended to screen various aprotic solvents and to perform the reaction at lower temperatures, which can enhance selectivity by favoring the kinetic product.

  • Substrate Conformation: The conformation of the triene precursor plays a significant role in the facial selectivity of the cycloaddition. Computational modeling can be a useful tool to predict the most stable transition state and guide substrate design.

Question: I am attempting a [5+2] cycloaddition of an oxidopyrylium species to form the ACDE ring system, but the reaction is sluggish and gives a low yield. How can I improve this transformation?

Answer: The intramolecular [5+2] cycloaddition of an oxidopyrylium species with a tetrasubstituted olefin is a concise method for constructing the ACDE ring skeleton, but its success is highly dependent on the reaction conditions.

  • Acid and Base Combination: A key finding for this reaction is the beneficial effect of using a combination of an acid and a base.[3][4][5] This combination can accelerate the formation of the desired skeleton, which contains a spiro ring and vicinal quaternary carbon centers.

  • Precursor Stability: The stability of the oxidopyrylium precursor is critical. Ensure that the precursor is pure and that the reaction is carried out under strictly anhydrous and inert conditions to prevent decomposition.

  • Reaction Concentration: The concentration of the reaction can impact the rate of the intramolecular cycloaddition versus potential intermolecular side reactions. Experiment with a range of concentrations to find the optimal conditions for your specific substrate.

Stereocontrol and Quaternary Centers

Question: I am struggling with the stereoselective installation of the all-carbon quaternary center at C5. What are some effective strategies?

Answer: The construction of the C5 all-carbon quaternary stereocenter is a common challenge in the synthesis of this compound and its analogues. Several successful approaches have been developed:

  • Substrate-Controlled Reactions: Many synthetic routes rely on the inherent stereochemical biases of the substrate to direct the approach of reagents. This often involves a rigid polycyclic intermediate that exposes one face to chemical attack.

  • Radical Cyclization: A radical cyclization can be employed to form the hydroindole system, followed by a stereocontrolled aldol (B89426) cyclization to close the piperidine (B6355638) ring. The stereochemistry of the newly formed center can be controlled by the existing stereocenters in the molecule.[6][7]

  • Asymmetric Catalysis: For enantioselective syntheses, the use of chiral catalysts is essential. Chiral phosphoric acid catalysts in combination with a silver(I) salt have been shown to be effective in enantioselective dearomative cyclization cascades to build complex polycyclic scaffolds with high enantiomeric excess.[8]

Specific Reaction Troubleshooting

Question: My gold-catalyzed 6-exo-dig cyclization to form the bridged 6,6,5-tricyclic motif is failing. What should I investigate?

Answer: Gold-catalyzed cyclizations are powerful but can be sensitive to a variety of factors.

  • Catalyst Choice and Ligand: The choice of the gold catalyst and its ligand is critical. Bulky phosphine (B1218219) ligands on the gold(I) catalyst often favor the desired 6-endo-dig cyclization pathway.[9][10][11] If one catalyst is not working, screening a panel of gold catalysts with different ligands is recommended.

  • Substrate Purity: Gold catalysts can be easily poisoned by impurities. Ensure that your substrate and solvent are of the highest purity. Trace amounts of water or other nucleophiles can interfere with the reaction.

  • Reaction Conditions: The reaction temperature and solvent can significantly impact the outcome. While many gold-catalyzed reactions proceed at room temperature, some may require heating. A screen of anhydrous, non-protic solvents should be performed.

Question: The Krapcho demethoxycarbonylation step in my synthesis is giving a very low yield. What are the typical conditions and what can I do to improve it?

Answer: The Krapcho decarboxylation is typically a robust reaction, but its efficiency can be substrate-dependent, especially in complex, sterically hindered systems.

  • Classic Conditions: The reaction is usually carried out in a dipolar aprotic solvent like DMSO, often with a salt such as lithium chloride or sodium cyanide at elevated temperatures (typically >150 °C).[12] The presence of water is also crucial for the reaction mechanism.

  • Microwave Irradiation: For sluggish reactions, microwave irradiation can sometimes improve the yield and reduce the reaction time.

  • Alternative Reagents: If the standard conditions are ineffective, consider alternative decarboxylation methods. However, these often involve harsher conditions that may not be compatible with complex intermediates.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in the optimization of reaction conditions.

Table 1: Intramolecular Diels-Alder Cycloaddition for ACDE Ring System

Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)Reference
None (Thermal)Toluene110Mixture of diastereomers-[1]
Et₂AlClCH₂Cl₂-78 to rt9:150[1]

Table 2: Aldol Cyclization for ABC Ring Closure

ConditionsSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)Reference
p-TsOHBenzeneReflux9:190[6][7]

Experimental Protocols

Below are detailed experimental protocols for key reactions in the synthesis of this compound and related compounds.

Protocol 1: Stereocontrolled Aldol Cyclization for ABC Ring Closure

This protocol describes the piperidine ring closure to form the ABC-tricyclic framework.[6][7]

Materials:

  • Keto aldehyde precursor

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene (anhydrous)

Procedure:

  • To a solution of the keto aldehyde in anhydrous benzene, add a catalytic amount of p-TsOH.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the azatricyclic ketol as a mixture of diastereomers.

Protocol 2: Gold(I)-Catalyzed 6-exo-dig Cyclization

This protocol outlines a general procedure for the gold-catalyzed cyclization to form a bridged bicyclic system.[9][10]

Materials:

  • Alkynyl-tethered substrate

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆)

  • Anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkynyl substrate in the anhydrous solvent.

  • In a separate flask, prepare the active gold catalyst by mixing the gold(I) precursor and the silver salt in the same solvent.

  • Add the catalyst solution to the substrate solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction (if necessary) and concentrate under reduced pressure.

  • Purify the resulting cyclized product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Key Cyclization Step

G start Low Yield or Poor Selectivity in Cyclization reagent_purity Check Reagent and Solvent Purity (Anhydrous, Degassed) start->reagent_purity reaction_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) reagent_purity->reaction_conditions If purity is confirmed catalyst_screen Screen Different Catalysts/Ligands (e.g., Lewis Acids, Transition Metals) reaction_conditions->catalyst_screen If optimization fails solution Optimized Protocol reaction_conditions->solution If successful substrate_modification Consider Substrate Modification (Protecting Groups, Conformation) catalyst_screen->substrate_modification If catalyst screen is unsuccessful catalyst_screen->solution If successful analysis Analyze Byproducts to Understand Side Reactions substrate_modification->analysis analysis->solution Based on findings G sub Diene + Dienophile la Lewis Acid (e.g., Et2AlCl) sub->la ts_endo Endo Transition State (Favored) sub->ts_endo ts_exo Exo Transition State (Disfavored) sub->ts_exo la->ts_endo Coordination & Stabilization product_endo Desired Diastereomer ts_endo->product_endo Lower Energy Pathway product_exo Minor Diastereomer ts_exo->product_exo Higher Energy Pathway

References

Technical Support Center: Scaling Up Daphniyunnine A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Daphniyunnine A. The information is based on established methods for the synthesis and biotechnological production of complex alkaloids.

Section 1: Total Chemical Synthesis Scale-Up

Total chemical synthesis offers a viable but often challenging route for the large-scale production of complex natural products like this compound. Below are common issues and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the total synthesis of this compound?

A1: The primary challenges include:

  • Multi-step Synthesis: The total synthesis of Daphniphyllum alkaloids is often lengthy and complex, involving numerous steps which can lead to a low overall yield.[1]

  • Stereochemical Control: The intricate, caged structure of this compound possesses multiple stereocenters, and maintaining stereochemical purity on a large scale can be difficult.[1]

  • Reagent Cost and Availability: Many reagents and catalysts used in complex organic synthesis are expensive and may not be readily available in bulk quantities.

  • Purification: As the scale of the reaction increases, purification of intermediates and the final product becomes more challenging, often requiring large-scale chromatography.

Q2: Are there any reported total synthesis strategies for this compound or related alkaloids?

A2: Yes, several research groups have reported total syntheses of various Daphniphyllum alkaloids.[1] While a specific scale-up synthesis for this compound is not extensively detailed in the literature, the strategies for constructing the core ring systems of related compounds, such as the calyciphylline A-type alkaloids, provide a strong foundation.[2][3] Key reactions often involve intramolecular Diels-Alder reactions, radical cyclizations, and other advanced organic transformations to build the complex polycyclic skeleton.[1][4]

Troubleshooting Guide: Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of a Key Intermediate Inefficient reaction conditions at a larger scale.1. Re-optimize Reaction Parameters: Systematically vary temperature, concentration, and reaction time at the new scale. 2. Solvent Effects: Investigate the use of different solvents that may be more suitable for larger volumes and heat transfer. 3. Mixing Efficiency: Ensure adequate mixing, as poor agitation can lead to localized concentration gradients and side reactions.
Formation of Impurities Side reactions becoming more prominent at scale.1. Purity of Starting Materials: Verify the purity of all reagents and starting materials, as impurities can act as catalysts for side reactions. 2. Inert Atmosphere: For sensitive reactions, ensure a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. 3. Temperature Control: Implement precise temperature control, as hotspots in large reactors can lead to decomposition or unwanted byproducts.
Difficult Purification Co-eluting impurities or product instability on silica (B1680970) gel.1. Alternative Chromatography: Explore other purification techniques such as preparative HPLC, counter-current chromatography, or crystallization. 2. Protecting Groups: Consider the use of protecting groups to mask reactive functionalities and simplify purification. 3. Salt Formation/Recrystallization: If the product is basic, consider forming a salt to facilitate crystallization and purification.

Section 2: Biotechnological Production Methods

Biotechnological approaches, including metabolic engineering and plant cell culture, present promising alternatives for the sustainable and scalable production of this compound.

Frequently Asked Questions (FAQs)

Q1: Can this compound be produced using microbial fermentation?

A1: While the direct microbial fermentation of this compound has not been reported, the biosynthesis of other complex alkaloids has been successfully reconstituted in microorganisms like Saccharomyces cerevisiae (yeast).[5] This approach, known as metabolic engineering, involves identifying the biosynthetic genes from the source plant (Daphniphyllum yunnanense) and expressing them in a microbial host.[6] This could potentially offer a scalable and sustainable production platform.

Q2: Is plant cell or tissue culture a viable option for this compound production?

A2: Yes, in vitro plant cell, tissue, or organ cultures are established methods for producing valuable secondary metabolites, including alkaloids.[7] Techniques like hairy root cultures have shown to be genetically stable and can be scaled up.[8] The use of elicitors, such as methyl jasmonate (MeJA), can significantly enhance the production of target alkaloids in these culture systems.[9]

Troubleshooting Guide: Biotechnological Production
Issue Potential Cause Troubleshooting Steps
Low Titer of this compound in Microbial Host Inefficient expression or activity of biosynthetic enzymes.1. Codon Optimization: Optimize the DNA sequences of the biosynthetic genes for expression in the chosen microbial host. 2. Promoter Engineering: Use strong, inducible promoters to control the expression of the pathway genes. 3. Enzyme Engineering: If a specific enzyme is a bottleneck, consider protein engineering to improve its activity or stability. 4. Precursor Supply: Engineer the host's central metabolism to increase the supply of precursors for the alkaloid biosynthesis.
Slow Growth of Plant Cell Cultures Suboptimal culture medium or physical conditions.1. Medium Optimization: Systematically test different basal media (e.g., MS, B5) and vary the concentrations of plant growth regulators (auxins and cytokinins).[7] 2. Light and Temperature: Optimize the photoperiod, light intensity, and temperature for cell growth and alkaloid production. 3. Subculture Regime: Adjust the frequency of subculturing to maintain the cells in the exponential growth phase.
Low Yield in Plant Cell Cultures Despite Good Growth Lack of induction of the secondary metabolic pathway.1. Elicitation: Introduce elicitors like methyl jasmonate (MeJA), salicylic (B10762653) acid, or yeast extract to the culture medium to stimulate alkaloid biosynthesis.[7][9] 2. Two-Stage Culture: Implement a two-stage culture system where the first stage is optimized for biomass production and the second stage is optimized for secondary metabolite production. 3. Precursor Feeding: Supplement the culture medium with known precursors of the Daphniphyllum alkaloid biosynthetic pathway.

Experimental Protocols

Protocol 1: General Strategy for Total Synthesis of a Daphniphyllum Alkaloid Core

This protocol outlines a generalized, hypothetical workflow for the chemical synthesis of a key intermediate for this compound, based on common strategies for related alkaloids.[1][2][4]

  • Construction of a Key Bicyclic System:

    • Start with a readily available chiral starting material.

    • Employ a key cycloaddition reaction, such as an intramolecular Diels-Alder or a [5+2] cycloaddition, to construct a core bicyclic or tricyclic system.[2]

    • Optimize reaction conditions (catalyst, solvent, temperature) for diastereoselectivity.

  • Elaboration of the Polycyclic Skeleton:

    • Utilize a series of reactions, including but not limited to, radical cyclizations, Heck reactions, or aldol (B89426) condensations to build the remaining rings of the this compound skeleton.[1]

    • Protecting groups will be crucial to manage the reactivity of different functional groups.

  • Late-Stage Functionalization:

    • Introduce necessary functional groups, such as hydroxyls or ketones, in the final stages of the synthesis.

    • Perform any necessary redox manipulations to achieve the correct oxidation states.

  • Purification of Intermediates and Final Product:

    • Purify each intermediate using column chromatography on silica gel or alumina.

    • The final product may require purification by preparative HPLC or crystallization to achieve high purity.

Protocol 2: Establishment and Elicitation of Hairy Root Cultures for Alkaloid Production

This protocol provides a general methodology for establishing and enhancing alkaloid production in hairy root cultures, a promising biotechnological approach.[8][10]

  • Induction of Hairy Roots:

    • Sterilize explants (e.g., leaves, stems) from Daphniphyllum yunnanense.

    • Infect the explants with a suspension of Agrobacterium rhizogenes.

    • Co-cultivate the explants and bacteria on a solid medium for 2-3 days.

    • Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria.

  • Establishment of Hairy Root Cultures:

    • Excise the emerging hairy roots and transfer them to a liquid medium.

    • Maintain the cultures on a rotary shaker in the dark.

    • Select the fastest-growing and most highly branched root lines for further propagation.

  • Scale-Up in a Bioreactor:

    • Inoculate a suitable bioreactor (e.g., bubble-column, wave bioreactor) with an established hairy root culture.

    • Optimize physical parameters such as aeration rate and agitation speed.

  • Elicitation of Alkaloid Production:

    • Once the culture has reached a desired density, add a sterile solution of an elicitor (e.g., methyl jasmonate) to the medium.[9]

    • Harvest the hairy roots and the culture medium after a specific elicitation period (e.g., 24-72 hours).

  • Extraction and Analysis:

    • Extract the alkaloids from the dried root biomass and the culture medium using an appropriate solvent.

    • Quantify the this compound content using HPLC or LC-MS.

Data Presentation

Table 1: Hypothetical Optimization of Elicitor Concentration for this compound Production in Hairy Root Cultures
Elicitor (Methyl Jasmonate) Concentration (µM)Biomass (g/L Dry Weight)This compound Yield (mg/g DW)Total this compound Production (mg/L)
0 (Control)12.50.810.0
5011.82.124.8
10011.23.539.2
15010.52.930.5
2009.82.221.6

Note: This data is hypothetical and for illustrative purposes, based on general trends observed for alkaloid production with elicitors.[9]

Visualizations

experimental_workflow cluster_synthesis Total Chemical Synthesis cluster_biotech Biotechnological Production start_synthesis Chiral Starting Material cycloaddition Key Cycloaddition start_synthesis->cycloaddition elaboration Skeleton Elaboration cycloaddition->elaboration functionalization Late-Stage Functionalization elaboration->functionalization purification_synthesis Purification functionalization->purification_synthesis final_product_synthesis This compound purification_synthesis->final_product_synthesis start_biotech D. yunnanense Plant hairy_root Hairy Root Induction start_biotech->hairy_root culture Liquid Culture hairy_root->culture scale_up Bioreactor Scale-Up culture->scale_up elicitation Elicitation scale_up->elicitation extraction Extraction & Purification elicitation->extraction final_product_biotech This compound extraction->final_product_biotech

Caption: Comparative workflows for total synthesis and biotechnological production of this compound.

elicitation_pathway elicitor Methyl Jasmonate (Elicitor) receptor Receptor Binding elicitor->receptor signal_cascade Signal Transduction Cascade receptor->signal_cascade transcription_factors Activation of Transcription Factors signal_cascade->transcription_factors gene_expression Upregulation of Biosynthetic Genes transcription_factors->gene_expression alkaloid_production Increased this compound Production gene_expression->alkaloid_production

Caption: Simplified signaling pathway for elicitor-induced alkaloid biosynthesis in plant cells.

troubleshooting_logic cluster_synthesis In Chemical Synthesis cluster_biotech In Biotechnological Production start Low Product Yield check_conditions Re-optimize Reaction Conditions start->check_conditions check_purity Verify Reagent Purity start->check_purity check_mixing Ensure Adequate Mixing start->check_mixing optimize_medium Optimize Culture Medium start->optimize_medium add_elicitor Introduce Elicitors start->add_elicitor check_precursors Feed Precursors start->check_precursors

Caption: Logical troubleshooting workflow for addressing low yields in this compound production.

References

Validation & Comparative

Unambiguous Determination of Daphniyunnine A's Absolute Configuration: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The absolute configuration of Daphniyunnine A, a complex alkaloid isolated from Daphniphyllum yunnanense, has been definitively established using single-crystal X-ray diffraction. This guide provides a comparative overview of this primary method alongside alternative chiroptical techniques—Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)—offering researchers and drug development professionals insights into the experimental data and protocols for stereochemical elucidation of intricate natural products.

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical parameter in drug discovery and development, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. For complex chiral molecules like this compound, unambiguous determination of their absolute stereochemistry is a fundamental step.

Primary Method of Confirmation: Single-Crystal X-ray Diffraction

The absolute configuration of this compound was unequivocally determined through single-crystal X-ray diffraction analysis, as reported in the initial isolation study.[1][2] This powerful technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

While the complete detailed experimental parameters for the X-ray diffraction of this compound are found within the supporting information of the original publication, a general protocol for such an analysis of a novel natural product is outlined below.

Table 1: Key Parameters for Single-Crystal X-ray Diffraction Data Collection and Refinement

ParameterTypical Value/Setting
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K or 293 K
Data CollectionBruker APEX-II CCD or similar
Structure SolutionDirect Methods (e.g., SHELXS)
Structure RefinementFull-matrix least-squares on F² (e.g., SHELXL)
Flack ParameterClose to 0 for the correct enantiomer

Note: The specific values for this compound would be available in the original publication's crystallographic information file (CIF), typically deposited in the Cambridge Crystallographic Data Centre (CCDC).

Alternative and Complementary Chiroptical Methods

While X-ray crystallography is the gold standard, its requirement for high-quality single crystals can be a significant bottleneck. In cases where suitable crystals cannot be obtained, or for confirmation in solution, chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) serve as powerful alternatives. Although no experimental ECD or VCD data has been published for this compound itself, these techniques are widely applied to other Daphniphyllum alkaloids.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the molecule's absolute configuration. The modern approach involves comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD is particularly useful for molecules that lack a strong UV-Vis chromophore. Similar to ECD, the assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with quantum chemically calculated spectra.

Table 2: Comparison of Techniques for Absolute Configuration Determination

FeatureSingle-Crystal X-ray DiffractionElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Sample State Crystalline solidSolutionSolution
Sample Requirement High-quality single crystalSmall amount in solutionModerate amount in solution
Principle X-ray scattering by electronsDifferential absorption of CPL (UV-Vis)Differential absorption of CPL (IR)
Data Analysis Direct structure solution and refinementComparison with calculated spectraComparison with calculated spectra
Key Advantage Unambiguous 3D structureHigh sensitivity, small sample sizeApplicable to a wide range of molecules
Key Limitation Requires suitable crystalsRequires a chromophoreLower sensitivity than ECD

Conclusion

The absolute configuration of this compound has been securely established by single-crystal X-ray diffraction, a technique that provides definitive and detailed structural information. While alternative methods like ECD and VCD have not been specifically reported for this compound, they represent powerful, complementary approaches for the stereochemical elucidation of complex natural products, particularly when crystalline material is unavailable. The choice of method depends on the nature of the sample, the availability of instrumentation, and the specific research question. For researchers in natural product chemistry and drug development, a comprehensive understanding of these techniques is essential for the accurate and reliable characterization of chiral molecules.

References

A Comparative Analysis of the Cytotoxic Effects of Daphniyunnine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Daphniyunnine alkaloids, a class of complex polycyclic natural products isolated from plants of the Daphniphyllum genus. While research into the full cytotoxic potential of all Daphniyunnine alkaloids is ongoing, this document summarizes the currently available experimental data to facilitate further investigation and drug discovery efforts.

Data Presentation: Comparative Cytotoxicity of Daphniphyllum Alkaloids

The following table summarizes the reported cytotoxic activities (IC50 values) of selected Daphniyunnine and other structurally related Daphniphyllum alkaloids against various cancer cell lines.

AlkaloidCell LineIC50 (µM)Reference
Daphniyunnine D P-388 (Murine leukemia)3.0[1][2]
A-549 (Human lung carcinoma)0.6[1][2]
Daphnezomine W HeLa (Human cervical cancer)16.0 (µg/mL)[3][4]
Daphnioldhanol A HeLa (Human cervical cancer)31.9[5][6]
Daphniyunnine A Not specifiedNo significant activity[1][2]
Daphniyunnine B Not specifiedNo significant activity[1][2]
Daphniyunnine C Not specifiedNo significant activity[1][2]
Daphniyunnine E Not specifiedNo significant activity[1][2]

Note: A study on Daphniyunnines A-E indicated that only Daphniyunnine D exhibited significant cytotoxic activity against the tested cell lines[1][2]. Further research is required to fully elucidate the cytotoxic profile of all Daphniyunnine alkaloids across a broader range of cancer cell lines.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Generalized MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Harvest and count cells from a logarithmic phase culture.
  • Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare a series of dilutions of the test alkaloid in culture medium.
  • After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkaloid, e.g., DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.
  • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in diluted HCl, to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Mandatory Visualization

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) (Attachment & Recovery) cell_seeding->incubation_24h treatment 5. Cell Treatment (Varying Concentrations) incubation_24h->treatment compound_prep 4. Alkaloid Dilution compound_prep->treatment incubation_exp 6. Incubation (e.g., 24-72h) treatment->incubation_exp mtt_addition 7. Add MTT Solution incubation_exp->mtt_addition incubation_mtt 8. Incubation (2-4h) (Formazan Formation) mtt_addition->incubation_mtt solubilization 9. Solubilize Formazan (e.g., DMSO) incubation_mtt->solubilization read_absorbance 10. Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 calc_viability->calc_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of Daphniyunnine alkaloids.

Signaling Pathways: Generalized Apoptotic Mechanisms

While the precise molecular mechanisms underlying the cytotoxicity of Daphniyunnine alkaloids are not yet fully elucidated, many cytotoxic natural products induce cell death through apoptosis. The diagram below illustrates the two major apoptotic pathways, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which are common mechanisms of action for anticancer agents.

Disclaimer: This is a generalized representation of apoptotic signaling and has not been specifically confirmed for Daphniyunnine alkaloids.

Apoptosis_Pathways cluster_stimulus Apoptotic Stimuli cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway daphniyunnine Daphniyunnine Alkaloids (Hypothesized) death_receptors Death Receptors (e.g., Fas, TNFR) daphniyunnine->death_receptors bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) daphniyunnine->bcl2_family dna_damage DNA Damage dna_damage->bcl2_family pro_caspase8 Pro-caspase-8 death_receptors->pro_caspase8 DISC formation caspase8 Caspase-8 pro_caspase8->caspase8 Activation caspase8->bcl2_family Bid cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c bcl2_family->mitochondrion apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic pathways of apoptosis potentially induced by cytotoxic compounds.

References

Daphniyunnine D: A Comparative Analysis of its Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A close examination of the Daphniphyllum alkaloid, Daphniyunnine D, reveals notable cytotoxic activity against specific cancer cell lines. This guide provides a comparative analysis of Daphniyunnine D's anti-cancer effects alongside other natural products, supported by experimental data and detailed methodologies for the scientific community.

While initial interest may have been on the broader class of Daphniyunnine alkaloids, research has pinpointed Daphniyunnine D as a key compound exhibiting cytotoxic properties. In contrast, transformation products of Daphniyunnine A have not shown significant activity against tested cancer cell lines such as HL60 or A549. This guide, therefore, focuses on the experimentally validated anti-cancer potential of Daphniyunnine D.

Cytotoxicity Profile of Daphniyunnine D

Daphniyunnine D has demonstrated potent cytotoxic effects against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)
Daphniyunnine D P-388Murine Leukemia3.0[1]
Daphniyunnine D A-549Human Lung Carcinoma0.6[1]

Comparative Analysis with Other Natural Products

To contextualize the anti-cancer potential of Daphniyunnine D, its cytotoxic activity is compared with other natural products that have been evaluated against the same cancer cell lines.

Against P-388 Murine Leukemia Cells

Several other natural compounds have been investigated for their efficacy against the P-388 cell line. The table below provides a comparison of their reported IC50 values.

CompoundPlant SourceCancer TypeIC50 (µM)
Daphniyunnine D Daphniphyllum yunnanenseMurine Leukemia3.0[1]
Podophyllotoxin Podophyllum speciesMurine Leukemia0.012
Cryptolepine Cryptolepis sanguinolentaMurine LeukemiaNot specified, but noted as highly potent
Diosgenin Dioscorea speciesMurine LeukemiaNot specified, but induces apoptosis
Against A-549 Human Lung Carcinoma Cells

The A-549 cell line is a widely used model for human lung cancer research. The following table compares the cytotoxic activity of Daphniyunnine D with other natural products against this cell line.

CompoundPlant SourceCancer TypeIC50 (µM)
Daphniyunnine D Daphniphyllum yunnanenseHuman Lung Carcinoma0.6[1]
Podophyllotoxin Derivative (32-IIb) Podophyllum speciesHuman Lung Carcinoma2.2[2]
Podophyllotoxin Derivative (unspecified) Podophyllum speciesHuman Lung Carcinoma1.65
Daphnoretin (B1669815) Wikstroemia indicaHuman Lung CarcinomaNot specified, but inhibits proliferation and induces apoptosis[3][4]
Diosgenin Derivative (P2) Dioscorea speciesHuman Lung Carcinoma11.8

Mechanistic Insights: The Case of Daphnoretin

While the precise mechanism of action for Daphniyunnine D is not yet fully elucidated, studies on other natural products offer valuable insights into potential anti-cancer pathways. Daphnoretin, for instance, has been shown to induce apoptosis in A-549 cells through the regulation of the Bcl-2 family of proteins[3][4]. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

Daphnoretin-Induced Apoptosis Pathway in A-549 Cells Daphnoretin Daphnoretin Bcl2 Bcl-2 (Anti-apoptotic) Daphnoretin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Daphnoretin->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Daphnoretin-induced apoptosis pathway.

Experimental Protocols

The determination of cytotoxic activity and the elucidation of apoptotic pathways involve a series of well-established experimental protocols.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay cluster_plate 96-well Plate A Seed Cells B Add Natural Product A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G

References

The Quest for Potent Cytotoxicity: A Comparative Guide to the Structure-Activity Relationship of Daphniyunnine A and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

While dedicated structure-activity relationship (SAR) studies on synthetic derivatives of Daphniyunnine A remain to be published, a comparative analysis of naturally occurring this compound and its close structural analogues within the Daphniphyllum alkaloid family offers valuable insights into the structural features governing their cytotoxic activity. This guide provides a comprehensive overview of the available data, detailed experimental protocols for assessing cytotoxicity, and a visualization of the potential signaling pathways involved, aimed at researchers, scientists, and drug development professionals.

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit promising biological activities, including cytotoxic effects against various cancer cell lines.[1][2] this compound, a member of the calyciphylline A-type subclass, and its relatives have attracted significant interest for their potential as anticancer agents. By examining the structural variations among these naturally occurring compounds and their corresponding potencies, we can infer preliminary SARs that may guide the future design of more effective derivatives.

Comparative Cytotoxicity of this compound and Related Alkaloids

The cytotoxic activity of this compound and its analogues is typically evaluated using cell-based assays that measure cell viability or proliferation in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration at which it inhibits 50% of the biological activity (e.g., cell growth).

The following table summarizes the reported cytotoxic activities of this compound and several of its naturally occurring structural analogues against various cancer cell lines.

CompoundStructureCell LineIC50 (µM)
Daphniyunnine D A C-22 nor-Daphniphyllum alkaloidP-388 (Murine Leukemia)3.0[3]
A-549 (Human Lung Carcinoma)0.6[3]
Daphnezomine W A daphnezomine L-type alkaloidHeLa (Human Cervical Cancer)16.0 (µg/mL)[4]
Dcalycinumine A A hexacyclic Daphniphyllum alkaloidNasopharyngeal Carcinoma CellsSignificant Inhibition[1]

From the available data, it is evident that even minor structural modifications within the Daphniphyllum alkaloid scaffold can significantly impact cytotoxic potency. For instance, the potent activity of Daphniyunnine D against the A-549 cell line highlights the potential of this structural class. The diverse range of activities across different cell lines also suggests that the mechanism of action may be cell-type specific.

Experimental Protocols

The following is a detailed protocol for a common assay used to determine the cytotoxic activity of compounds like this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (this compound derivative)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Potential Signaling Pathways

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. The following diagrams illustrate the key signaling pathways involved in apoptosis and a general workflow for screening the cytotoxicity of natural product derivatives.

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound This compound Derivatives Treatment Cell Treatment with Derivative Series Compound->Treatment CellLines Cancer Cell Lines (e.g., A-549, P-388) CellLines->Treatment MTTAssay MTT Assay Treatment->MTTAssay IC50 IC50 Value Determination MTTAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Experimental workflow for SAR analysis of this compound derivatives.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Apoptosis Apoptosis Caspase8->Apoptosis Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Caspase3->Apoptosis

References

Unveiling the Anti-Cancer Potential of Daphniyunnine Alkaloids: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Daphniyunnine D, a representative of the Daphniyunnine class of alkaloids. While the precise mechanism of action for Daphniyunnine A remains under investigation, preliminary data on its analogue, Daphniyunnine D, demonstrates notable cytotoxic activity against specific cancer cell lines.

Comparative Cytotoxicity of Daphniyunnine D

Daphniyunnine D, a structurally related alkaloid to this compound, has been evaluated for its cytotoxic effects against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 (µM)
Daphniyunnine DP-388 (Murine Leukemia)3.0[1][2]
Daphniyunnine DA-549 (Human Lung Carcinoma)0.6[1][2]

This data indicates that Daphniyunnine D exhibits potent cytotoxic activity, particularly against the A-549 human lung carcinoma cell line.

Experimental Protocols

The following provides a generalized methodology for determining the cytotoxic activity of a compound like Daphniyunnine D, based on common in vitro assays.

Cell Culture and Treatment

Human lung carcinoma (A-549) and murine leukemia (P-388) cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For the cytotoxicity assay, cells are seeded in 96-well plates at a specific density and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of Daphniyunnine D and incubated for a defined period (e.g., 48 or 72 hours).

Cytotoxicity Assay (e.g., MTT Assay)

The cytotoxic effect of Daphniyunnine D is commonly assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for a Typical Cytotoxicity Assay:

Experimental Workflow: Cytotoxicity Assay A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with Daphniyunnine D (various concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining the IC50 value of a compound using an MTT-based cytotoxicity assay.

Plausible Biosynthetic Relationship

This compound is believed to be a precursor to other Daphniyunnine alkaloids, including the biologically active Daphniyunnine D. The proposed biogenetic pathway involves a series of enzymatic reactions.

Plausible Biosynthetic Pathway Daphniyunnine_A This compound Enzymatic_Reactions Enzymatic Reactions (e.g., Decarboxylation, Oxidation) Daphniyunnine_A->Enzymatic_Reactions Transformation Daphniyunnine_B_E Daphniyunnines B-E (including Daphniyunnine D) Enzymatic_Reactions->Daphniyunnine_B_E Yields

Caption: Proposed biosynthetic relationship where this compound is a precursor to other Daphniyunnine alkaloids.

References

A Comparative Guide to Synthetic vs. Natural Daphniyunnine A for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetically produced versus naturally sourced Daphniyunnine A, a member of the complex family of Daphniphyllum alkaloids. While direct comparative studies on the biological activity of synthetic versus natural this compound are not yet published, this document collates available data on closely related natural analogs and establishes a framework for comparison based on fundamental chemical principles and common practices in drug development. The primary assumption is that synthetically derived this compound, being structurally identical to its natural counterpart, will exhibit the same intrinsic biological activity. The comparison, therefore, extends to the practical advantages and limitations of each sourcing method.

Executive Summary

Daphniphyllum alkaloids are renowned for their intricate molecular architectures and significant biological activities, including cytotoxic effects against cancer cell lines.[1][2] this compound, isolated from Daphniphyllum yunnanense, is a representative member of this class.[3][4] While natural isolation provides the compound in its native form, chemical synthesis offers a scalable, controllable, and adaptable source. This guide presents the known biological data for a closely related natural compound, Daphniyunnine D, as a performance benchmark. It also provides detailed experimental protocols and visual diagrams to support researchers in their study of this promising class of molecules.

Data Presentation: Performance and Properties

As a direct performance comparison is unavailable, this section presents the biological activity of natural Daphniyunnine D, a C-22 nor-Daphniphyllum alkaloid isolated alongside this compound, to serve as a proxy for the expected activity of this compound.[3] The subsequent table compares the sourcing methodologies.

Table 1: Cytotoxic Activity of Natural Daphniyunnine D

CompoundCell LineAssay TypeIC₅₀ (µM)Source
Natural Daphniyunnine DP-388 (Murine Leukemia)Cytotoxicity3.0[3]
Natural Daphniyunnine DA-549 (Human Lung Carcinoma)Cytotoxicity0.6[3]

Table 2: Comparison of Sourcing Methodologies

FeatureNatural IsolationTotal Synthesis
Source Material Daphniphyllum species (e.g., D. yunnanense)Commercially available chemical starting materials
Purity & Consistency Variable; may contain related alkaloids and impurities requiring extensive purification.High; precisely controlled with well-defined impurity profiles.
Scalability Limited by plant availability, geographic location, and extraction yield.Potentially highly scalable for preclinical and clinical supply.
Accessibility Dependent on botanical sourcing, which can be inconsistent.On-demand production, independent of natural source availability.
Analog Generation Not directly possible; limited to other naturally occurring derivatives.Enables rational design and synthesis of novel analogs for Structure-Activity Relationship (SAR) studies.[5][6]
Cost High at research scale due to complex isolation and purification.High initial investment for route development; can become cost-effective at larger scales.
Sustainability Can be unsustainable if plant species are rare or over-harvested.Can be more sustainable, avoiding the use of rare plant resources.

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of a compound like this compound, based on the widely used MTT assay.

Protocol: MTT Cytotoxicity Assay

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance of the solubilized formazan solution.[7][8]

2. Materials:

  • A549 (human lung carcinoma) or P388 (murine leukemia) cells

  • This compound (natural or synthetic) dissolved in DMSO (stock solution)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

3. Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. The plate may be left overnight at 37°C to ensure all crystals are dissolved.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of action for this compound is not fully elucidated, many cytotoxic alkaloids exert their effects by modulating key signaling pathways that control cell survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras DaphA This compound Akt Akt DaphA->Akt Inhibits? ERK ERK DaphA->ERK Inhibits? PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Activates Bcl2->Apoptosis Inhibits

Caption: Hypothetical signaling pathways modulated by this compound.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the key steps involved in evaluating the cytotoxic performance of this compound from either source.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Source Source Compound (Natural or Synthetic) Stock Prepare Stock Solution (e.g., in DMSO) Source->Stock Treat Treat Cells with Serial Dilutions Stock->Treat Seed Seed Cancer Cells (96-well plate) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Add Solubilization Buffer AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for assessing this compound cytotoxicity.

References

Comparative Analysis of the Biological Effects of Daphniyunnine A and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Executive Summary

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a diverse group of natural products known for their complex chemical structures and a range of biological activities. This guide provides a comparative overview of the biological effects of this compound and its congeners, with a focus on cytotoxicity, anti-inflammatory, and apoptotic activities. Due to a notable scarcity of published data specifically on this compound, this document leverages available experimental results from closely related Daphniphyllum alkaloids to provide a contextual comparison. The information presented herein is intended to serve as a resource for researchers interested in the therapeutic potential of this class of compounds. All quantitative data are summarized in tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the underlying mechanisms and methodologies.

Cytotoxicity of Daphniphyllum Alkaloids

AlkaloidCell LineIC50 (µM)Reference
Daphnicyclidin M P-388 (Murine leukemia)Not Reported
SGC-7901 (Human gastric cancer)Not Reported
Daphnezomine W HeLa (Human cervical cancer)16.0 µg/mL
Daphnioldhanol A HeLa (Human cervical cancer)31.9
Dcalycinumine A Nasopharyngeal carcinoma cellsActivity reported, no IC50

Table 1: Cytotoxicity of selected Daphniphyllum alkaloids.

Anti-Inflammatory and Apoptotic Effects

Information on the anti-inflammatory and apoptotic effects of specific, pure Daphniphyllum alkaloids is limited. However, studies on crude extracts and some isolated compounds suggest potential in these areas.

Anti-Inflammatory Activity

An extract from Daphniphyllum calycinum has been shown to significantly inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests that compounds within this plant, potentially including alkaloids, possess anti-inflammatory properties. However, specific IC50 values for isolated alkaloids are not yet widely reported.

Apoptosis Induction

Dcalycinumine A has been reported to promote apoptosis in nasopharyngeal carcinoma cells. The precise molecular mechanism, including the involvement of specific signaling pathways or the activation of caspases, remains an area for further investigation. The general mechanism of apoptosis often involves the activation of a cascade of caspase enzymes, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Experimental Protocols

To facilitate the replication and further investigation of the biological effects of Daphniphyllum alkaloids, detailed protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphniphyllum alkaloid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture and Stimulation: Seed RAW264.7 macrophages in a 96-well plate and incubate until they reach 80% confluency. Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Visualizing Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a representative experimental workflow and a general apoptosis signaling pathway.

Experimental workflows for key biological assays.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cell_stress Cellular Stress bcl2_family Bcl-2 Family Modulation cell_stress->bcl2_family mito_release Mitochondrial Cytochrome c Release bcl2_family->mito_release apoptosome Apoptosome Formation mito_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A simplified diagram of the major apoptosis signaling pathways.

Conclusion

The available evidence suggests that while data on this compound is currently lacking, the broader family of Daphniphyllum alkaloids holds promise as a source of biologically active compounds, particularly in the areas of cancer cytotoxicity and anti-inflammatory action. The data presented in this guide for related alkaloids such as daphnicyclidin M, daphnezomine W, and dcalycinumine A provides a valuable starting point for further research. Future studies should focus on the isolation and comprehensive biological evaluation of this compound to determine its specific activities and to elucidate the structure-activity relationships within this intriguing class of natural products. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to build upon in their exploration of the therapeutic potential of Daphniphyllum alkaloids.

Scarcity of Publicly Available Data on Potent Daphniyunnine A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no published studies detailing the synthesis and enhanced potency of Daphniyunnine A analogues were identified. Research on the structure-activity relationships and the development of more potent derivatives of this compound appears to be a nascent or as-yet-undisclosed area of investigation.

While the quest for more potent analogues of this compound remains open, research into the broader family of Daphniphyllum alkaloids has revealed several compounds with notable cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of other structurally related Daphniphyllum alkaloids, offering a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Comparative Cytotoxicity of Selected Daphniphyllum Alkaloids

Several alkaloids isolated from Daphniphyllum species have demonstrated significant cytotoxic effects. The following table summarizes the in vitro cytotoxic activity of these compounds against various human cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphniyunnine D A-549 (Human Lung Carcinoma)0.6[1][2]
P-388 (Murine Leukemia)3.0[1][2]
Daphnezomine W HeLa (Human Cervical Cancer)16.0 µg/mL[2][3]
Daphnioldhanol A HeLa (Human Cervical Cancer)31.9 µM[4]
Dcalycinumine A Nasopharyngeal Carcinoma CellsSignificant Inhibition[5]

Experimental Protocols

The following are generalized experimental protocols for determining the cytotoxicity of compounds, based on standard methodologies cited in the literature.

Cell Culture and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A-549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Daphniphyllum alkaloids). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Potential Signaling Pathways

To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.

G General Workflow for In Vitro Cytotoxicity Screening cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Addition of Compounds to Cells B->D C Preparation of Compound Dilutions C->D E Incubation (e.g., 48-72h) D->E F MTT Assay E->F G Absorbance Measurement F->G H Calculation of IC50 Values G->H

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

G Hypothesized Apoptotic Signaling Pathway for Cytotoxic Alkaloids Daphniphyllum Alkaloid Daphniphyllum Alkaloid Cellular Stress Cellular Stress Daphniphyllum Alkaloid->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Bax/Bak Activation Bax/Bak Activation Mitochondrial Pathway->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Comparative Analysis of Daphniyunnine A and Daphniyunnine D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and cytotoxic profiles of two closely related Daphniphyllum alkaloids, Daphniyunnine A and Daphniyunnine D, to inform future research and drug development initiatives.

This guide provides a comparative analysis of this compound and Daphniyunnine D, two structurally intricate alkaloids isolated from Daphniphyllum yunnanense. While both compounds share a common biosynthetic origin, this analysis highlights their key structural distinctions and the currently known differences in their biological activity, with a focus on the cytotoxic properties of Daphniyunnine D. This information is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Structural and Biological Activity Overview

This compound and Daphniyunnine D belong to the complex family of Daphniphyllum alkaloids, which are renowned for their unique and challenging polycyclic frameworks.[1][2] The initial chemical investigation of Daphniphyllum yunnanense led to the isolation and characterization of five new alkaloids, designated daphniyunnines A-E.[3][4] The structure of this compound was definitively established through single-crystal X-ray diffraction analysis.[3][4]

While the biological profile of this compound remains to be fully elucidated, studies have revealed that Daphniyunnine D exhibits notable cytotoxic activity against specific cancer cell lines. This disparity in known biological effects, despite their structural similarities, underscores the importance of detailed comparative studies to understand the structure-activity relationships within this class of alkaloids. A recent review on Daphniphyllum alkaloids noted that a hypothesized transformation product of this compound did not show significant cytotoxicity against HL60 or A549 cell lines, though this does not directly reflect the activity of the parent compound.[5]

Comparative Data

The following table summarizes the key comparative data for this compound and Daphniyunnine D based on available literature.

FeatureThis compoundDaphniyunnine D
Source Stems and leaves of Daphniphyllum yunnanense[3][4]Stems and leaves of Daphniphyllum yunnanense[3][4]
Molecular Formula C₂₂H₃₁NO₄C₂₂H₂₉NO₄
Biological Activity No reported biological activity to date.Cytotoxic against P-388 (murine leukemia) and A-549 (human lung carcinoma) cell lines.[3][4]
IC₅₀ (P-388) Not Applicable3.0 µM[3][4]
IC₅₀ (A-549) Not Applicable0.6 µM[3][4]

Experimental Protocols

The cytotoxic activity of Daphniyunnine D was determined using a standard in vitro assay. While the exact, detailed protocol from the original publication is not fully available in the abstract, a representative protocol for a colorimetric cytotoxicity assay (such as an MTT assay) is provided below for reference. This protocol is based on established methodologies for evaluating the cytotoxicity of compounds against cancer cell lines.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Culture and Seeding:

  • P-388 and A-549 cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Daphniyunnine D is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of the stock solution are prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of Daphniyunnine D. Control wells receive medium with the solvent alone.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

4. Cell Viability Assessment (MTT Addition):

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

5. Formazan Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the isolation and cytotoxic evaluation of Daphniyunnine alkaloids, as well as the logical relationship in their comparative analysis.

G cluster_0 Isolation and Characterization cluster_1 Biological Evaluation A Daphniphyllum yunnanense (Stems and Leaves) B Extraction and Chromatographic Separation A->B C Isolation of This compound and D B->C D Structural Elucidation (NMR, X-ray Crystallography) C->D E In Vitro Cytotoxicity Screening D->E F P-388 and A-549 Cell Lines E->F G IC50 Determination F->G

Caption: General workflow for the isolation and cytotoxic evaluation of Daphniyunnine alkaloids.

G cluster_0 Compound A cluster_1 Compound D A This compound A_activity Biological Activity: Not Reported A->A_activity Lacks data Comparison Comparative Analysis A->Comparison D Daphniyunnine D D_activity Cytotoxicity Reported: IC50 (P-388) = 3.0 µM IC50 (A-549) = 0.6 µM D->D_activity Exhibits D->Comparison

Caption: Comparative analysis of the known biological activities of this compound and D.

References

Independent Verification of Daphniyunnine A's Structure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of a natural product is the bedrock upon which all subsequent biological and medicinal chemistry studies are built. For complex molecules like the Daphniphyllum alkaloids, unambiguous structural confirmation is paramount. This guide provides a comparative overview of the methods used to elucidate and verify the structure of Daphniyunnine A, a member of this intricate family of natural products. While the initial structural assignment of this compound was robustly determined by a combination of spectroscopic methods and single-crystal X-ray diffraction, a total synthesis—the gold standard for structural verification—has not yet been reported. To illustrate the definitive proof that total synthesis provides, this guide contrasts the available data for this compound with that of a closely related and synthetically validated alkaloid, Daphenylline.

Initial Structure Elucidation of this compound

This compound was first isolated from the stems and leaves of Daphniphyllum yunnanense. Its structure was determined through a combination of spectroscopic techniques and ultimately confirmed by single-crystal X-ray analysis.

Spectroscopic Data for Natural this compound

The following tables summarize the key spectroscopic data that led to the initial structural proposal of this compound.

Technique Key Observations
Mass Spectrometry (HR-ESI-MS) Molecular formula established as C₂₃H₃₁NO₅
¹H NMR Signals corresponding to olefinic protons, methine protons, methylene (B1212753) protons, and methyl groups.
¹³C NMR & DEPT Revealed the presence of 23 carbon atoms, including carbonyls, olefinic carbons, and various aliphatic carbons.
2D NMR (COSY, HSQC, HMBC) Established the connectivity of the carbon skeleton and the relative positions of functional groups.

Table 1: Summary of Spectroscopic Data for the Initial Characterization of this compound.

¹H and ¹³C NMR Data for this compound
Position δC (ppm) δH (ppm, mult., J in Hz)
1173.8
252.83.15 (m)
338.92.10 (m), 1.85 (m)
487.2
5138.8
646.92.95 (m)
766.54.10 (br s)
844.22.30 (m)
929.71.95 (m), 1.60 (m)
1037.12.05 (m)
1122.11.80 (m), 1.50 (m)
1230.11.75 (m), 1.45 (m)
13124.55.40 (t, J = 3.5)
14135.2
15211.2
1648.12.80 (m), 2.60 (m)
1765.83.95 (d, J = 11.5), 3.85 (d, J = 11.5)
1825.91.25 (s)
1966.13.70 (d, J = 12.0), 3.50 (d, J = 12.0)
2021.91.05 (s)
2114.50.95 (d, J = 7.0)
OMe51.53.65 (s)
OMe51.83.75 (s)

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocols: Initial Structure Elucidation

The structural determination of this compound followed a classical natural product chemistry workflow.

Isolation: The air-dried and powdered stems and leaves of D. yunnanense were extracted with methanol. The crude extract was then subjected to a series of column chromatography steps (silica gel, Sephadex LH-20, and preparative HPLC) to yield pure this compound.

Spectroscopic Analysis:

  • NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in ppm with reference to the solvent signals.

  • Mass spectra were obtained using a Waters Q-Tof Premier mass spectrometer.

  • X-ray diffraction data was collected on a Bruker APEX-II CCD diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

The workflow for the initial structural elucidation is depicted below.

G cluster_0 Initial Structure Elucidation of this compound Isolation from D. yunnanense Isolation from D. yunnanense Spectroscopic Analysis Spectroscopic Analysis Isolation from D. yunnanense->Spectroscopic Analysis Pure Compound Proposed Structure Proposed Structure Spectroscopic Analysis->Proposed Structure ¹H, ¹³C NMR, MS, 2D NMR Single Crystal Growth Single Crystal Growth Proposed Structure->Single Crystal Growth X-ray Crystallography X-ray Crystallography Single Crystal Growth->X-ray Crystallography Unambiguous Structure Confirmed Unambiguous Structure Confirmed X-ray Crystallography->Unambiguous Structure Confirmed G cluster_1 Structural Verification by Total Synthesis Proposed Structure Proposed Structure Retrosynthetic Analysis Retrosynthetic Analysis Proposed Structure->Retrosynthetic Analysis Multi-step Synthesis Multi-step Synthesis Retrosynthetic Analysis->Multi-step Synthesis Chemical Reactions Synthetic Product Synthetic Product Multi-step Synthesis->Synthetic Product Spectroscopic Comparison Spectroscopic Comparison Synthetic Product->Spectroscopic Comparison ¹H, ¹³C NMR, MS, [α]D Natural Product Natural Product Natural Product->Spectroscopic Comparison Structure Confirmed Structure Confirmed Spectroscopic Comparison->Structure Confirmed Identical Data

Safety Operating Guide

Prudent Disposal of Daphniyunnine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) and detailed disposal instructions for Daphniyunnine A are not extensively documented in publicly available sources. The following procedures are based on general best practices for the handling and disposal of cytotoxic chemical compounds and alkaloids. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a formal risk assessment prior to handling and disposal.

This compound is a natural alkaloid isolated from plants of the Daphniphyllum genus.[1][2] As with many complex alkaloids, it should be handled with care, assuming it may possess cytotoxic or other hazardous properties. Research has indicated that related compounds, such as Daphniyunnine D, exhibit cytotoxicity against tumor cell lines.[2][3] Therefore, conservative safety measures are essential.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is worn, including but not limited to:

  • A properly fitted laboratory coat.

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (nitrile or neoprene).

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.

  • Waste Segregation:

    • Collect all waste materials contaminated with this compound separately from other waste streams.

    • This includes unused or expired compound, contaminated PPE (gloves, bench paper), and any labware (e.g., pipette tips, vials) that cannot be effectively decontaminated.

  • Waste Containerization:

    • Use a dedicated, chemically resistant, and sealable container for solid waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • For solutions containing this compound, use a compatible, sealed liquid waste container.

    • Do not mix this compound waste with incompatible chemicals.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the approximate quantity of the compound, and any solvents present in the waste.

    • Include the date of accumulation and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from general laboratory traffic.

    • Ensure the waste container is placed within secondary containment to mitigate potential spills.

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's EHS or hazardous waste management service.

    • Follow all institutional procedures for waste pickup requests.

Decontamination of Glassware and Surfaces

For non-disposable glassware and laboratory surfaces, a thorough decontamination procedure is necessary:

  • Initial Rinse: Rinse the contaminated item with a suitable organic solvent in which this compound is soluble. Collect this rinse as hazardous liquid waste.

  • Washing: Wash the item with soap and water.

  • Final Rinse: Perform a final rinse with distilled water.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For liquid spills, use a chemical absorbent pad or spill pillow. For solid spills, gently cover with an absorbent material to avoid raising dust.

  • Collect: Carefully collect the absorbed material and any contaminated debris using appropriate tools (e.g., forceps, dustpan).

  • Package and Label: Place all collected waste into a sealed hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area thoroughly following the decontamination procedure outlined above.

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate from other waste streams A->B C Place in a dedicated, sealed 'Hazardous Waste' container B->C D Label container with: - Chemical Name - Quantity - Date - Lab Contact C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Use secondary containment E->F G Arrange for pickup by institutional EHS / Hazardous Waste Service F->G H Final disposal via approved hazardous waste facility G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocol for Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Daphniyunnine A. The following procedural guidance is based on general safety protocols for handling cytotoxic compounds in a laboratory setting.

This compound is a natural alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense.[1] Studies have shown that related compounds, such as Daphniyunnine D, exhibit cytotoxicity against tumor cell lines, indicating the potential biological activity and hazards of this class of compounds.[1][2] Therefore, appropriate precautions must be taken to avoid exposure.

Physical and Chemical Properties
PropertyValue
CAS Number 881388-87-0[3][4]
Molecular Formula C23H31NO3[4]
Appearance Solid (Assumed)
Solubility No data available
Storage No specific information, general practice for natural products is to store in a cool, dry, and dark place.
Personal Protective Equipment (PPE)

Due to its potential cytotoxicity, a comprehensive approach to personal protection is mandatory.

PPE CategorySpecific Requirements
Hand Protection Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.
Eye/Face Protection Use safety glasses with side shields or goggles. A face shield may be required for operations with a splash hazard.
Skin and Body Protection Wear a fully buttoned laboratory coat. Consider disposable sleeves or a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Handling and Operational Plan

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Before weighing, carefully wipe down the work surface and the analytical balance with a suitable solvent (e.g., 70% ethanol) to remove any potential contaminants.

  • Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., chemical spatula).

  • For creating solutions, add the solvent to the weighed compound slowly to avoid splashing.

2. Experimental Procedures:

  • All experimental work involving this compound must be performed within a chemical fume hood.

  • Clearly label all containers with the compound name, concentration, and date.

  • Avoid eating, drinking, or smoking in the laboratory area.

3. Spill Management:

  • In case of a small spill, decontaminate the area using an appropriate method.

  • For solid spills, gently cover with absorbent material and then carefully collect the material into a sealed container for disposal.

  • For liquid spills, absorb with a suitable material, and then decontaminate the surface.

  • Ensure adequate ventilation during cleanup.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Workflow for Handling this compound

G prep Preparation - Designate Fume Hood Area - Don PPE weigh Weighing - Handle solid carefully - Avoid dust generation prep->weigh Proceed with caution solubilize Solubilization - Add solvent slowly - Mix gently weigh->solubilize experiment Experimental Use - Work within fume hood - Label all containers solubilize->experiment spill Spill Occurs experiment->spill Potential Hazard decontaminate Decontamination - Clean work surfaces - Remove PPE correctly experiment->decontaminate cleanup Spill Cleanup - Absorb and decontaminate - Dispose of waste spill->cleanup Immediate Action disposal Waste Disposal - Segregate solid and liquid waste - Follow institutional protocols cleanup->disposal decontaminate->disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daphniyunnine A
Reactant of Route 2
Reactant of Route 2
Daphniyunnine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.